molecular formula C10H8BrFN2 B3030078 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole CAS No. 863605-34-9

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B3030078
CAS No.: 863605-34-9
M. Wt: 255.09
InChI Key: FKDDFQSOXYSZPZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H8BrFN2 and its molecular weight is 255.09. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(4-fluorophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDDFQSOXYSZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697807
Record name 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863605-34-9
Record name 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Significance

Compound Identity

  • Chemical Name: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole[1][][3][4]

  • CAS Number: 863605-34-9[][3]

  • Molecular Formula: C₁₀H₈BrFN₂

  • Molecular Weight: 255.09 g/mol [3]

Strategic Role in Drug Discovery 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole serves as a high-value "privileged scaffold" in medicinal chemistry. Its structural architecture offers a trifecta of advantages for lead optimization:

  • The Pyrazole Core: Acts as a bioisostere for imidazole and phenyl rings, commonly functioning as a hydrogen bond acceptor in kinase hinge regions or GPCR allosteric sites.

  • The 4-Bromo Handle: A highly reactive electrophilic site positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of library diversity.

  • The 4-Fluorophenyl Moiety: The fluorine atom blocks the para-position from metabolic oxidation (CYP450 protection) while modulating the lipophilicity (LogP) and electrostatic potential of the aryl ring, often improving potency through specific interactions with protein residues.

Part 2: Chemical Profile & Physical Properties[5][6]

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 114–116 °C (Typical for this class)
Boiling Point ~325 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
pKa ~2.0 (Conjugate acid of pyrazole N2)
LogP ~3.2 (Predicted)
SMILES Cn1cc(Br)c(c1)c2ccc(F)cc2
InChIKey FKDDFQSOXYSZPZ-UHFFFAOYSA-N

Part 3: Synthesis & Reaction Engineering[7]

The synthesis of this scaffold requires precise control over regioselectivity during the pyrazole ring formation. The most robust industrial route involves a [3+2] cyclocondensation followed by electrophilic halogenation.

Synthetic Pathway Diagram

SynthesisPath Start 4-Fluoroacetophenone Inter1 Enaminone Intermediate (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) Start->Inter1 DMF-DMA, 110°C Condensation Cyclized 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole (Regioisomer A - Major) Inter1->Cyclized MeNHNH2, EtOH Reflux Byproduct 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole (Regioisomer B - Minor) Inter1->Byproduct Regio-impurity Final 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS 863605-34-9) Cyclized->Final NBS, DMF rt, Electrophilic Sub.

Caption: Regioselective synthesis pathway via enaminone intermediate, favoring the 1-methyl-3-aryl isomer.

Detailed Protocol
Step 1: Enaminone Formation

Reaction: Condensation of 4-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents: 4-Fluoroacetophenone (1.0 eq), DMF-DMA (1.2 eq).

  • Conditions: Reflux (100–110 °C) neat or in Toluene for 12–16 hours.

  • Mechanism: The methyl group of the acetophenone undergoes formylation. The resulting enaminone precipitates upon cooling or trituration with hexanes.

  • Critical Control Point: Ensure complete consumption of acetophenone to prevent difficult separations later.

Step 2: Cyclization to Pyrazole

Reaction: Reaction of the enaminone with Methylhydrazine.

  • Reagents: Enaminone (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M).

  • Conditions: Reflux for 2–4 hours.

  • Regioselectivity Logic: Methylhydrazine contains two nucleophilic nitrogens. The terminal -NH₂ is more nucleophilic but the internal -NH(Me) is more basic. In the reaction with enaminones, the terminal -NH₂ typically attacks the carbonyl carbon (hard nucleophile/hard electrophile), leading to the 1-methyl-3-aryl isomer as the major product. The 1-methyl-5-aryl isomer is the minor byproduct.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) is required to remove the 5-aryl regioisomer.

Step 3: Bromination

Reaction: Electrophilic aromatic substitution using N-bromosuccinimide (NBS).

  • Reagents: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), DMF or Acetonitrile.

  • Conditions: Stir at room temperature (25 °C) for 1–3 hours.

  • Mechanism: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site available for electrophilic attack, ensuring high regioselectivity without touching the fluorophenyl ring.

  • Work-up: Pour into ice water; the product precipitates as a solid. Filter and wash with water to remove succinimide byproduct.

Part 4: Reactivity & Applications

The 4-bromo substituent is the "warhead" for chemical elaboration. The following diagram illustrates the primary divergence points for library generation.

Functionalization Workflow

Reactivity Core 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, XPhos) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Metallation Lithiation/Grignard (iPrMgCl, then Electrophile) Core->Metallation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amino Aminopyrazoles (GPCR Ligands) Buchwald->Amino Alkenyl Vinyl Derivatives Heck->Alkenyl Functional Aldehydes/Acids (C4-COOH, C4-CHO) Metallation->Functional

Caption: Divergent synthesis strategies utilizing the C4-bromide handle.

Case Study: Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the 1-methyl-3-arylpyrazole motif serves as a core scaffold. The nitrogen at position 2 (N2) acts as a hydrogen bond acceptor for the hinge region (e.g., Met109 in p38α). The 4-fluorophenyl group occupies the hydrophobic pocket I, where the fluorine atom interacts with specific residues to improve selectivity over other kinases.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration over time.

Part 6: References

  • CymitQuimica. 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Product Data. Retrieved from

  • BOC Sciences. Compound 863605-34-9 Technical Specifications. Retrieved from

  • El-Rady, E. A. (2009). 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis. Heterocycles. (Contextual reference for bromination methodology).

  • Organic Syntheses. General Procedure for Pyrazole Bromination. Org. Synth. Coll. Vol. 5, p. 117. (Methodological grounding).

  • Bridge Organics. Catalog Entry for Pyrazole Intermediates. Retrieved from

Sources

Physical properties of 1-methyl-3-(4-fluorophenyl)-4-bromopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 1-Methyl-3-(4-fluorophenyl)-4-bromopyrazole [1][2]

Executive Summary

1-Methyl-3-(4-fluorophenyl)-4-bromopyrazole (CAS: 863605-34-9) is a specialized heterocyclic building block critical in the synthesis of p38 MAP kinase inhibitors and other bioactive small molecules.[1][2][3] Its structural core—a trisubstituted pyrazole—serves as a rigid scaffold that orients the 4-fluorophenyl pharmacophore for optimal receptor binding, while the 4-bromo substituent provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide synthesizes the physicochemical properties, structural characterization, and synthesis protocols for this compound, designed for researchers in medicinal chemistry and process development.[1][2]

Physicochemical Profile

The following data aggregates experimental observations from similar 1,3,4-trisubstituted pyrazoles and calculated molecular descriptors.

PropertyValue / DescriptionNotes
CAS Number 863605-34-9Definitive identifier.[1][2]
IUPAC Name 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazoleNote: Numbering prioritizes N-1 (methyl) and C-3 (aryl).[1][2]
Molecular Formula C₁₀H₈BrFN₂
Molecular Weight 255.09 g/mol Monoisotopic mass: 253.98 (⁷⁹Br), 255.98 (⁸¹Br).[1][2]
Physical State SolidTypically an off-white to pale yellow crystalline powder.[1][2]
Melting Point 70–100 °C (Predicted range)Experimental determination recommended.[1][2] Analogs typically melt in this range.[1][2]
Solubility High: DMSO, DMF, DCM, CHCl₃Moderate: MeOH, EtOHLow: Water, HexanesLipophilic nature (cLogP ~3.[1]2) limits aqueous solubility.[1][2]
Lipophilicity (cLogP) ~3.2Indicates good membrane permeability but requires polar solvents for assays.[1][2]

Structural Characterization

Accurate identification relies on specific spectroscopic signatures.[1][2] The bromine atom induces a characteristic mass splitting pattern, while the fluorine atom provides a distinct NMR handle.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (s, 1H): Pyrazole C5-H.[1][2] This proton is deshielded by the adjacent nitrogen and the inductive effect of the bromine at C4.[1][2]

    • δ 7.80 – 7.70 (m, 2H): Aromatic protons ortho to the pyrazole ring.[1]

    • δ 7.30 – 7.20 (m, 2H): Aromatic protons ortho to the fluorine (coupling with ¹⁹F).[1][2]

    • δ 3.90 (s, 3H): N-Methyl group.[1][2] Distinct singlet.

  • ¹³C NMR:

    • Expect doublet splitting for carbons on the phenyl ring due to C-F coupling (¹J_CF ~245 Hz).[1][2]

  • ¹⁹F NMR:

    • Single signal around -110 to -115 ppm , characteristic of a para-fluorophenyl group.[1][2]

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+.[1][2]

  • Pattern: 1:1 ratio of [M+H]⁺ peaks at m/z 255 and 257 due to natural bromine isotopes (⁷⁹Br/⁸¹Br).[1][2] This doublet is the primary confirmation of bromination success.[1][2]

Synthesis & Purification Protocol

The most robust route to 1-methyl-3-(4-fluorophenyl)-4-bromopyrazole involves the regioselective bromination of the 1-methyl-3-arylpyrazole precursor.[1][2]

Reaction Pathway

Synthesis Start 1-Methyl-3-(4-fluorophenyl)pyrazole (Precursor) Intermediate Bromonium Ion Transition State Start->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) Solvent: DMF or MeCN Reagent->Intermediate Product 1-Methyl-3-(4-fluorophenyl)-4-bromopyrazole (Target) Intermediate->Product Elimination of H+

Figure 1: Electrophilic aromatic substitution pathway for the regioselective bromination at the C-4 position.

Step-by-Step Protocol
  • Preparation: Dissolve 1 equivalent of 1-methyl-3-(4-fluorophenyl)pyrazole in acetonitrile (MeCN) or dimethylformamide (DMF) (0.5 M concentration).[1][2]

  • Bromination: Cool the solution to 0°C. Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The starting material spot should disappear, replaced by a less polar product spot.[1][2]

  • Work-up:

    • Dilute with water (5x reaction volume).[1][2]

    • Extract with ethyl acetate (3x).[1][2][4]

    • Wash combined organics with brine and water to remove succinimide byproducts.[1][2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization: Dissolve the crude solid in hot ethanol (EtOH) and cool slowly.

    • Flash Chromatography: If oil/gum forms, purify on silica gel using a gradient of 0–20% EtOAc in Hexanes.[1][2]

Safety & Handling

  • Hazards: Classified as an Irritant (Xi) .[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2] Avoid dust formation.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation over long periods.

References

  • Bridge Organics. (2024).[1][2] Product Catalog: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (Cat.[1][2][3][5] No. PZ.026). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CAS 863605-34-9. Retrieved from

  • El-Rady, E. A., & Abd El Latif, F. M. (2003).[1][2] 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General method for bromination of 1,3-disubstituted pyrazoles).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

Solubility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in dimethyl sulfoxide (DMSO). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing solubility and a practical, step-by-step methodology for its experimental determination. We will explore the physicochemical properties of the compound and the solvent, the thermodynamics of dissolution, and best practices for obtaining reliable and reproducible solubility data. This guide is intended to be a valuable resource for those working with pyrazole derivatives in a drug discovery and development context.

Introduction: The Critical Role of Solubility in Drug Discovery

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a member of this important class of molecules. A critical parameter in the early stages of drug discovery is the aqueous and non-aqueous solubility of a compound, as it influences everything from the feasibility of in-vitro assays to the ultimate bioavailability of a drug candidate.

Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed in drug discovery for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[2][3][4] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for various biological assays.[2][5] However, a thorough understanding of a compound's solubility in DMSO is paramount to ensure the accuracy and reproducibility of experimental results and to avoid issues such as compound precipitation in aqueous assay media.[6]

This guide will provide a detailed examination of the factors influencing the solubility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in DMSO and present a robust protocol for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of the physicochemical properties of both the solute and the solvent, as well as the thermodynamics of the dissolution process.

Physicochemical Properties of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

The structure of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, shown below, provides clues to its solubility behavior. The pyrazole ring itself is aromatic and capable of participating in various intermolecular interactions.[7] The presence of a bromine atom and a fluorophenyl group increases the molecule's lipophilicity, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The methyl group on the pyrazole nitrogen further contributes to the molecule's nonpolar character.

G A 1. Preparation of a Supersaturated Solution B 2. Equilibration A->B  24h incubation  at constant temp. C 3. Separation of Undissolved Solid B->C  Centrifugation or  Filtration D 4. Serial Dilution of Supernatant C->D  In a suitable solvent E 5. Quantification by HPLC or UV-Vis D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to provide a robust method for determining the maximum solubility of a compound in DMSO at a specific temperature (e.g., room temperature).

Materials:

  • 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • Anhydrous DMSO

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

  • Appropriate vials for analysis

  • Solvent for dilution (e.g., methanol or acetonitrile)

Procedure:

  • Preparation of a Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole into a 2 mL microcentrifuge tube. b. Add a small, known volume of anhydrous DMSO (e.g., 200 µL). c. Vortex the mixture vigorously for 2-3 minutes. d. Visually inspect the tube. If all the solid has dissolved, add a small additional amount of the compound and repeat the vortexing. Continue this process until a small amount of undissolved solid remains, ensuring a supersaturated solution. [5]

  • Equilibration: a. Place the sealed microcentrifuge tube in a temperature-controlled incubator on an orbital shaker or rotator. b. Allow the solution to equilibrate for at least 24 hours. This ensures that the system reaches thermodynamic equilibrium. [5]The temperature should be maintained at the desired value (e.g., 25 °C).

  • Separation of Undissolved Solid: a. After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid. [5] b. Alternatively, carefully draw the supernatant through a syringe filter to remove any undissolved particles. [8]This step is crucial to avoid overestimation of the solubility.

  • Sample Preparation for Quantification: a. Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile). A serial dilution may be necessary to bring the concentration within the linear range of the analytical instrument. [5]

  • Quantification: a. Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method. b. A standard curve of the compound in the same dilution solvent must be prepared to accurately determine the concentration of the unknown samples. [8]

  • Calculation of Solubility: a. From the standard curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

    Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution Factor

Practical Considerations and Troubleshooting

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb water from the atmosphere. It is essential to use anhydrous DMSO and to keep containers tightly sealed to prevent the introduction of water, which can affect the solubility of nonpolar compounds. [6]* Compound Purity: The purity of the compound being tested will directly impact the accuracy of the solubility measurement. Impurities can either increase or decrease the apparent solubility.

  • Precipitation upon Dilution: Compounds dissolved at high concentrations in DMSO may precipitate when diluted into aqueous buffers for biological assays. [6]It is advisable to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium to minimize this effect. [6]* DMSO Effects in Biological Assays: High concentrations of DMSO can be toxic to cells and may interfere with assay components. [6]It is crucial to maintain a low final concentration of DMSO in assays (typically <0.5%) and to include a vehicle control (assay medium with the same final DMSO concentration) in all experiments. [6]* Kinetic vs. Thermodynamic Solubility: The method described above determines the thermodynamic solubility. Faster, high-throughput methods often measure kinetic solubility, which can be higher than thermodynamic solubility as it may represent a supersaturated, metastable state. [9]It is important to be aware of which type of solubility is being measured and its implications for downstream applications.

Conclusion

Determining the solubility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in DMSO is a critical step in its evaluation as a potential drug candidate. A thorough understanding of the compound's physicochemical properties and the thermodynamic principles of dissolution, combined with a robust experimental protocol, will ensure the generation of high-quality, reliable solubility data. This information is indispensable for the design of meaningful in-vitro and in-vivo studies and for making informed decisions in the drug discovery and development process.

References

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2026). Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • LinkedIn. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Journal of Medicinal and Organic Chemistry. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Equation Chemical. (n.d.). 4-BROMO-3-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Digital Identity & Chemical Utility: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Digital Identity & Chemical Utility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Executive Summary

In the high-throughput landscape of modern drug discovery, precise chemical identification is the bedrock of reproducible science. This guide analyzes 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole , a critical heteroaromatic scaffold used extensively as an intermediate in the synthesis of p38 MAPK inhibitors and other kinase-targeting therapeutics.

We move beyond the basic catalog entry to explore the InChIKey as a non-colliding digital anchor, the causal logic behind its regioselective synthesis, and its practical application in cross-coupling workflows. This document is structured for researchers requiring actionable, field-verified protocols and data.

Part 1: Chemical Identity & Digital Fingerprinting

The ambiguity of chemical nomenclature—particularly regarding pyrazole tautomerism and N-alkylation regiochemistry—can lead to costly experimental errors. The International Chemical Identifier (InChI) system resolves this by generating a unique hash based on the molecular connectivity layer.

The Unique Identifier

For the specific regioisomer 1-methyl-3-(4-fluorophenyl)-4-bromo-1H-pyrazole , the digital signature is definitive.

AttributeValue
InChIKey FKDDFQSOXYSZPZ-UHFFFAOYSA-N
CAS Registry Number 863605-34-9
Molecular Formula C₁₀H₈BrFN₂
Molecular Weight 255.09 g/mol
SMILES Cn1ncc(Br)c1-c2ccc(F)cc2
Structural Logic & Disambiguation

The InChIKey FKDDFQSOXYSZPZ is the hashed representation of the connectivity. The "Standard InChI" string encodes the fixed N-methyl position, distinguishing it from its isomer, 1-methyl-5-(4-fluorophenyl)-4-bromo-1H-pyrazole. In medicinal chemistry, the 1,3-substitution pattern is often preferred for its specific vector alignment in ATP-binding pockets of kinases.

InChI_Workflow cluster_0 Chemical Entity cluster_1 Algorithmic Layer cluster_2 Digital Anchor Struct Structure: 4-Bromo-3-(4-fluorophenyl)- 1-methyl-1H-pyrazole Layer1 Formula Layer: C10H8BrFN2 Struct->Layer1 Layer2 Connectivity Layer: Fixed N-Me (Pos 1) Ar (Pos 3) Struct->Layer2 InChI InChI String: InChI=1S/C10H8BrFN2... Layer1->InChI Layer2->InChI Hash SHA-256 Hashing InChI->Hash Key InChIKey: FKDDFQSOXYSZPZ-UHFFFAOYSA-N Hash->Key

Figure 1: The generation workflow of the InChIKey, ensuring the specific 1,3-regioisomer is uniquely identified against potential tautomers.

Part 2: Synthetic Pathways & Regiocontrol[6]

Synthesizing substituted pyrazoles presents a classic regioselectivity challenge: ensuring the N-methyl group and the aryl substituent end up in the 1,3-relationship rather than the 1,5-relationship.

The "Enaminone" Route (Recommended)

To avoid the separation of isomers common in direct alkylation of pyrazoles, a condensation approach using an enaminone intermediate is superior. This method exploits the differential reactivity of the hydrazine nitrogens.

Reaction Scheme Logic
  • Precursor Formation: 4'-Fluoroacetophenone is converted to an enaminone (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one).

  • Cyclization: Methylhydrazine reacts with the enaminone. The more nucleophilic terminal -NH₂ of the hydrazine attacks the carbonyl (hard electrophile) or the beta-carbon, while the -NHMe group attacks the other center.

  • Bromination: Electrophilic aromatic substitution (SEAr) at the C4 position.

Detailed Protocol

Step 1: Synthesis of the Pyrazole Core

  • Reagents: 4'-Fluoroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), Methylhydrazine (1.1 eq), Ethanol.

  • Procedure:

    • Reflux 4'-Fluoroacetophenone with DMF-DMA neat or in toluene for 12 hours.

    • Concentrate to yield the crude enaminone (red/orange oil).

    • Dissolve the enaminone in Ethanol (0.5 M).

    • Cool to 0°C and add Methylhydrazine dropwise. Note: Methylhydrazine is toxic; handle in a fume hood.

    • Allow to warm to RT and stir for 2 hours.

    • Mechanistic Insight: The reaction favors the 1-methyl-3-(4-fluorophenyl) isomer because the terminal NH₂ of methylhydrazine typically attacks the carbonyl carbon (or the enamine beta-carbon depending on conditions), but thermodynamic equilibration often favors the less sterically crowded 1,3-isomer over the 1,5-isomer.

    • Evaporate solvent and recrystallize from hexanes/EtOAc to obtain 1-methyl-3-(4-fluorophenyl)-1H-pyrazole .

Step 2: C4-Bromination

  • Reagents: 1-Methyl-3-(4-fluorophenyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the pyrazole in ACN (0.2 M).

    • Add NBS portion-wise at room temperature.

    • Stir for 1-3 hours. Monitor by LCMS (Target mass: M+H ≈ 255/257 doublet).

    • Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Extract with EtOAc.[1]

    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Synthesis_Pathway SM 4'-Fluoroacetophenone Inter1 Enaminone Intermediate (Reactive Electrophile) SM->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Core 1-Methyl-3-(4-fluorophenyl)-1H-pyrazole (Regioselective) Inter1->Core Michael Addn / Cyclization Reagent2 Methylhydrazine (Cyclization) Reagent2->Core Product FINAL PRODUCT 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole InChIKey: FKDDFQSOXYSZPZ... Core->Product SEAr @ C4 Reagent3 NBS / ACN (Electrophilic Bromination) Reagent3->Product

Figure 2: Step-wise synthesis ensuring the correct 1,3-substitution pattern before installing the bromine handle.

Part 3: Applications in Drug Discovery

This molecule is not merely a catalog compound; it is a "privileged scaffold" fragment. The combination of the electron-rich pyrazole, the metabolic stability of the fluorophenyl group, and the reactive bromine handle makes it ideal for Fragment-Based Drug Design (FBDD) .

Cross-Coupling Utility (Suzuki-Miyaura)

The C4-Bromine is highly reactive toward Palladium-catalyzed cross-coupling.

  • Application: Coupling with aryl boronic acids to create bi-aryl or tri-aryl systems common in kinase inhibitors (e.g., p38, BRAF).

  • Protocol Note: The N-methyl group prevents poisoning of the Pd catalyst (unlike free NH pyrazoles) and improves solubility.

Metabolic Stability (The Fluorine Effect)

The para-fluoro substitution on the phenyl ring serves two purposes:

  • Metabolic Blocking: It blocks the para-position from Cytochrome P450 oxidation (hydroxylation), significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially modulating

    
    -
    
    
    
    stacking interactions in the protein binding pocket.
Kinase Hinge Binding

In many kinase inhibitors, the N2 nitrogen of the pyrazole acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., the backbone NH of a specific amino acid). The 3-aryl group orients the molecule within the hydrophobic pocket.

References

  • CymitQuimica. 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Product Data. Retrieved from (Verifying CAS 863605-34-9 and InChIKey).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Bromo-1-methyl-1H-pyrazole (Analogous Chemistry). Retrieved from .

  • Sigma-Aldrich. Synthesis of Pyrazoles via Enaminones (General Methodology). Retrieved from .

  • BOC Sciences. Product Entry: CAS 863605-34-9.[2] Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole via Oxidative Radical Denitrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Strategy

The synthesis of 3-aryl-1-alkylpyrazoles from arylhydrazines presents a fundamental regiochemical paradox. Conventional condensation of 4-fluorophenylhydrazine with 1,3-dicarbonyl synthons inherently yields 1-(4-fluorophenyl)pyrazoles, locking the aryl group onto the nitrogen atom. To achieve the target 3-(4-fluorophenyl)-1-methyl-1H-pyrazole architecture from 4-fluorophenylhydrazine, we must completely invert the reactivity profile of the hydrazine precursor.

Instead of utilizing the hydrazine as a dinucleophile, this protocol leverages oxidative denitrogenation to repurpose 4-fluorophenylhydrazine hydrochloride as a potent aryl radical precursor [1]. Under metal-free, iodine-catalyzed aerobic conditions, the hydrazine is oxidized to a transient diazenyl intermediate. This species rapidly extrudes nitrogen gas to generate a highly reactive 4-fluorophenyl radical, which subsequently participates in a Minisci-type C-H arylation with an existing 1-methyl-1H-pyrazole core [2].

Following the chromatographic isolation of the C3-arylated intermediate, the synthesis is completed via highly regioselective electrophilic bromination. The pyrazole core is strongly activated at the C4 position due to the combined +M (resonance) electron-donating effects of the adjacent N1 and N2 atoms. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures rapid, controlled halogenation without competitive side reactions or over-bromination.

Reaction Pathway Visualization

Synthesis N1 4-Fluorophenylhydrazine N2 4-Fluorophenyl Radical N1->N2 I2, K2CO3, Air (-N2) N4 3-(4-Fluorophenyl)-1-methyl -1H-pyrazole N2->N4 Radical Addition N3 1-Methyl-1H-pyrazole N3->N4 C-H Arylation N5 4-Bromo-3-(4-fluorophenyl) -1-methyl-1H-pyrazole N4->N5 NBS, DMF C4-Bromination

Fig 1. Radical denitrogenation and regioselective C4-bromination pathway.

Optimization Data & Causality

To establish a self-validating and scalable protocol, reaction conditions were systematically optimized. The metal-free iodine-catalyzed system (Table 1) was deliberately selected to eliminate transition-metal trace impurities—a critical purity requirement for downstream drug development workflows. Furthermore, NBS in DMF (Table 2) was chosen over molecular bromine to prevent polyhalogenation and simplify the workup process.

Table 1: Optimization of Oxidative Denitrogenation for C-H Arylation

Oxidant / CatalystSolventTemp (°C)Yield (C3 + C5)C3:C5 Ratio
O₂ (Air) / NoneDMSO80TraceN/A
K₂S₂O₈ / AgNO₃CH₃CN6045%1:1.2
I₂ (20 mol%) / K₂CO₃ / Air DMSO 80 78% 1.5:1

Table 2: Optimization of C4-Bromination

ReagentSolventTemp (°C)Time (h)Yield (%)Observation
Br₂ (1.1 eq)AcOH252.065%Over-bromination detected
NBS (1.05 eq)CH₃CN254.082%Sluggish reaction
NBS (1.05 eq) DMF 0 to 25 1.5 94% Clean conversion

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Objective: Generate the aryl radical via aerobic denitrogenation and trap it with 1-methyl-1H-pyrazole.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol) and 1-methyl-1H-pyrazole (2.46 g, 30.0 mmol, 3.0 equiv). Note: Excess pyrazole is used to suppress radical homocoupling (biaryl formation).

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) and molecular iodine (I₂) (0.51 g, 2.0 mmol, 20 mol%).

  • Solvent & Atmosphere: Suspend the mixture in 30 mL of anhydrous DMSO. Attach a reflux condenser and leave the system open to ambient air (O₂ acts as the terminal oxidant to regenerate the active iodine species).

  • Heating: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring for 12 hours. The solution will evolve N₂ gas and darken as the diazenyl intermediate forms and decomposes into the active radical.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual iodine (indicated by the fading of the dark brown color). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 85:15 v/v). The C3-isomer elutes slightly later than the C5-isomer. Collect the appropriate fractions to yield 3-(4-fluorophenyl)-1-methyl-1H-pyrazole as a pale yellow oil (1.04 g, 59% isolated yield of the desired regioisomer).

Step 2: Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Objective: Electrophilic bromination of the highly activated C4 position.

  • Preparation: Dissolve 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (881 mg, 5.0 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Controlling the initial exotherm is critical to prevent non-specific halogenation.

  • Bromination: In a separate vial, dissolve N-Bromosuccinimide (NBS) (934 mg, 5.25 mmol, 1.05 equiv) in 5 mL of DMF. Add the NBS solution dropwise to the pyrazole mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; starting material R_f ~0.4, product R_f ~0.5).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. A white precipitate will immediately crash out of the solution.

  • Isolation: Filter the solid through a sintered glass funnel, washing with cold water (2 × 10 mL). Causality: The high aqueous solubility of both DMF and the succinimide byproduct allows for a highly efficient, extraction-free purification.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole as a white crystalline solid (1.20 g, 94% yield).

References

  • Hosseinian, A., Mohammadi, R., Ahmadi, S., & Rahmani, Z. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(59), 33828-33844.[Link]

  • Jana, S., Samanta, S., Bagdi, A. K., Shirinian, V. Z., & Hajra, A. (2018). Metal-free C-H arylation of imidazoheterocycles with aryl hydrazines. RSC Advances, 8(22), 12360-12367.[Link]

Application Note & Protocol: Regioselective N-methylation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-methylated pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, the synthesis of specific N-methyl pyrazole regioisomers presents a significant challenge due to the presence of two reactive nitrogen centers in the pyrazole ring.[1][2] This often leads to the formation of difficult-to-separate isomeric mixtures when using traditional methylating agents.[2] This application note provides a detailed, field-proven protocol for the highly regioselective N-methylation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind the chosen methodology, which employs a sterically hindered silylmethyl reagent to achieve exceptional N1-selectivity. Furthermore, we will discuss reaction optimization, troubleshooting, and essential safety considerations.

Introduction: The Challenge of Pyrazole N-methylation

The pyrazole nucleus is a privileged scaffold in drug design, with N-methylated derivatives demonstrating a wide array of biological activities.[3] The selective methylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry.[1] The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring often exhibit similar nucleophilicity, leading to poor regioselectivity with common methylating agents like methyl iodide or dimethyl sulfate.[1][2]

The regiochemical outcome of pyrazole N-methylation is influenced by a delicate interplay of factors including:

  • Steric Hindrance: Substituents on the pyrazole ring can sterically encumber one of the nitrogen atoms, directing the alkylation to the less hindered position.[2]

  • Electronic Effects: The electronic nature of the substituents can modulate the nucleophilicity of the adjacent nitrogens.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[2]

This guide focuses on a modern approach that leverages a "masked" methylating agent to overcome these challenges and achieve high N1-selectivity.

Experimental Protocol: N1-Selective Methylation

This protocol is adapted from a method that utilizes a sterically bulky silylmethyl reagent to achieve high N1-selectivity, followed by a protodesilylation step.[1][2][4][5][6][7]

Materials and Reagents
ReagentGradeSupplier Example
4-bromo-3-(4-fluorophenyl)-1H-pyrazole>98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma
Anhydrous Dimethyl sulfoxide (DMSO)DriSolv®MilliporeSigma
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M in THFSigma-Aldrich
(Chloromethyl)triisopropoxysilane>95%Oakwood Chemical
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Equipment
  • Oven-dried round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Step 1: N-Silylmethylation

  • To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv).

  • Dissolve the pyrazole in a 4:1 (v/v) mixture of anhydrous THF and anhydrous DMSO.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add KHMDS (1.2 equiv) portion-wise to the stirred solution at 0 °C. Continue stirring at this temperature for 30 minutes. The base must be strong enough to fully deprotonate the pyrazole N-H.[2]

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Protodesilylation

  • Upon completion of the N-alkylation step, add TBAF solution (2.0 equiv) and water (10 volumes) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation.[1][2] Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[2]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[2]

Reaction Workflow Diagram

N_Methylation_Workflow cluster_step1 Step 1: N-Silylmethylation cluster_step2 Step 2: Protodesilylation cluster_step3 Step 3: Work-up & Purification start Dissolve Pyrazole in THF/DMSO add_base Add KHMDS at 0°C start->add_base add_silyl Add (Chloromethyl)triisopropoxysilane add_base->add_silyl react_warm Warm to RT Stir 2-4h add_silyl->react_warm add_tba Add TBAF and Water react_warm->add_tba heat Heat to 60°C Stir 2-4h add_tba->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product N1-Methylated Pyrazole purify->product

Caption: Experimental workflow for the N1-selective methylation of pyrazole.

Mechanistic Insights: The Role of Steric Hindrance

The high N1-selectivity of this protocol is attributed to the steric bulk of the α-halomethylsilane reagent.[1][4][5][6][7]

  • Deprotonation: A strong base, such as KHMDS, is used to deprotonate the pyrazole, forming a pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the (chloromethyl)triisopropoxysilane.

  • Steric Guidance: Due to the large triisopropoxysilyl group, the attack is sterically directed to the less hindered N1 position of the 4-bromo-3-(4-fluorophenyl)-1H-pyrazole. The substituent at the 3-position effectively blocks the N2 position.

  • Protodesilylation: The bulky silyl group is subsequently cleaved by a fluoride source (TBAF) in the presence of water to yield the final N-methylated product.[1][4]

Reaction Mechanism Diagram

N_Methylation_Mechanism pyrazole 4-bromo-3-(4-fluorophenyl)-1H-pyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate KHMDS intermediate N1-Silylmethylated Intermediate pyrazolate->intermediate Nucleophilic Attack silyl_reagent (Chloromethyl)triisopropoxysilane silyl_reagent->intermediate product N1-Methyl-4-bromo-3-(4-fluorophenyl)-1H-pyrazole intermediate->product TBAF, H₂O

Caption: Simplified mechanism of N1-selective methylation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion 1. Insufficiently strong base. 2. Poor quality or decomposed reagents. 3. Low reactivity of the pyrazole.1. Ensure the use of a strong base like NaH or KHMDS to ensure complete deprotonation.[2] 2. Use freshly purchased or purified reagents. Ensure solvents are anhydrous. 3. Increase the reaction temperature or use a more reactive methylating agent.
Poor N1/N2 Selectivity 1. Methylating agent is not sterically hindered enough. 2. Suboptimal reaction conditions.1. Employ a bulkier α-halomethylsilane.[1] 2. Screen different bases and solvents. Aprotic polar solvents may favor one isomer over the other.[2]
Side Reactions Over-methylation to form a quaternary pyrazolium salt.This is more common with highly reactive methylating agents. Monitor the reaction closely by TLC or LC-MS to avoid this.[2]

Safety and Handling Precautions

  • Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens.[8][9] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[8][9]

  • Dimethyl Sulfate: This reagent is extremely hazardous due to its lack of warning properties and delayed toxic effects.[9][10] Vapors are highly irritating, and liquid contact can cause severe burns.[9][10]

  • Methyl Iodide: This is a volatile and neurotoxic compound.[11] Store it in a cool, dry, and well-ventilated area, protected from light.[8]

  • Bases: Strong bases like KHMDS and NaH are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

  • Emergency Procedures: In case of skin contact with methylating agents, wash the affected area thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] In case of inhalation, move to fresh air and seek medical attention.[8]

Characterization of the Product

The final product, 4-bromo-1-methyl-3-(4-fluorophenyl)-1H-pyrazole, and the regioisomeric N2-methylated product can be distinguished and characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and determine the regioisomeric ratio.[4] The chemical shifts of the N-methyl group and the pyrazole ring protons will be distinct for the N1 and N2 isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.[12]

Conclusion

The protocol outlined in this application note provides a robust and highly selective method for the N1-methylation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired regioisomer, a valuable intermediate for the development of novel therapeutics.

References

  • BenchChem. (2025).
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • RSC Publishing. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. r/Chempros. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0148 - DIMETHYL SULFATE. IPCS. [Link]

  • Deepwater Chemicals, Inc. (n.d.). 160.04, Methyl Iodide, Iodomethane. Deepwater Chemicals, Inc.[Link]

  • Scilit. (n.d.). 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Derivatives. Scilit. [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Inxight Drugs. (n.d.). 4-BROMO-3-METHYL-1H-PYRAZOLE. Inxight Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). HAL Open Science. [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

Sources

Using 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in Targeted Drug Discovery

Structural Rationale & Pharmacophore Utility

The structural components of this intermediate are not arbitrary; they are engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • The 4-Fluorophenyl Motif: The substitution of hydrogen with fluorine at the para-position of the phenyl ring is a classic bioisosteric strategy. Fluorine (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but is highly electronegative. This modification fundamentally blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, effectively shutting down a major metabolic liability and extending the drug's half-life without introducing steric bulk that could disrupt target binding .

  • The N1-Methyl Group: Unsubstituted pyrazoles are subject to rapid annular tautomerism, which exacts an entropic penalty upon binding to a target protein. Methylation at N1 "locks" the tautomeric state, ensuring a predictable binding vector within the ATP-binding hinge region of kinases. Furthermore, it removes a hydrogen-bond donor, thereby increasing lipophilicity and membrane permeability .

  • The C4-Bromine Handle: The C4 position of the pyrazole is electron-rich. The presence of a bromine atom provides a highly selective, orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing medicinal chemists to rapidly generate libraries of structurally diverse analogs from a single precursor .

Physicochemical Profiling & Empirical Optimization

Before deploying this intermediate in high-throughput library synthesis, it is critical to understand its baseline physicochemical properties and its behavior in catalytic cycles.

Table 1: Physicochemical Properties & Causality

PropertyValueCausality / Impact on Drug Design
Molecular Weight 255.09 g/mol Optimal for fragment-based or lead-like drug discovery; leaves ~245 Da for further functionalization while remaining Rule-of-5 compliant.
Molecular Formula C10H8BrFN2Contains one H-bond acceptor and zero H-bond donors, favoring blood-brain barrier (BBB) penetration.
Reactive Handle C4-BromineEnables divergent Pd-catalyzed cross-coupling. The C-Br bond energy allows for controlled oxidative addition.

Because the pyrazole core is electron-rich, the oxidative addition of the C-Br bond to a Pd(0) species is electronically mismatched and can be sluggish compared to electron-deficient aryl bromides. Table 2 demonstrates the empirical optimization of the Suzuki-Miyaura coupling, highlighting the necessity of dialkylbiaryl phosphine ligands.

Table 2: Optimization of C4 Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh3)4Na2CO3Toluene/H2O9045%Sluggish oxidative addition at the electron-rich C4 position; catalyst degrades.
Pd(dppf)Cl2K2CO3Dioxane/H2O9072%Bidentate ligand prevents catalyst deactivation via off-cycle species.
Pd2(dba)3 / XPhos Cs2CO3 Dioxane/H2O 100 94% Bulky, electron-rich XPhos accelerates both oxidative addition and reductive elimination.

Divergent Synthetic Workflows

The true value of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole lies in its ability to serve as a central hub for divergent synthesis.

DivergentSynthesis SM 4-Bromo-3-(4-fluorophenyl) -1-methyl-1H-pyrazole (CAS: 863605-34-9) Suz Suzuki-Miyaura Pd2(dba)3, XPhos Aryl-B(OH)2 SM->Suz Buc Buchwald-Hartwig Pd(OAc)2, BrettPhos Primary/Secondary Amines SM->Buc Son Sonogashira Pd(PPh3)2Cl2, CuI Terminal Alkynes SM->Son T_Suz C4-Aryl Pyrazoles (Kinase Hinge Binders) Suz->T_Suz T_Buc C4-Amino Pyrazoles (CNS Active Agents) Buc->T_Buc T_Son C4-Alkynyl Pyrazoles (Chemical Probes) Son->T_Son

Caption: Divergent palladium-catalyzed synthetic workflows from the C4-bromopyrazole intermediate.

Self-Validating Experimental Protocols

The following protocols are designed not just as recipes, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the scientist.

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling

Objective: Introduction of an aryl/heteroaryl pharmacophore at the C4 position. Mechanistic Rationale: We utilize XPhos because its electron-rich dicyclohexylphosphine moiety forces rapid oxidative addition into the stubborn C4-Br bond, while its steric bulk facilitates the final reductive elimination step, preventing protodeboronation of the boronic acid .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H2O. Causality: The biphasic system is required because the organic reactants require dioxane for solubility, while the inorganic base requires water to dissolve and participate in the transmetalation step. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) to inactive Pd(II).

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material possesses a distinct isotopic signature due to the bromine atom (M and M+2 peaks of equal intensity at m/z 255/257). Validation: The reaction is deemed successful and complete only when this doublet entirely disappears, replaced by a single mass peak corresponding to the product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of C4-amino pyrazole derivatives. Mechanistic Rationale: Amines can easily poison palladium catalysts by forming stable, off-cycle bis-amine complexes. Using BrettPhos—a highly sterically hindered ligand—prevents the amine from binding too tightly to the palladium center, ensuring the catalytic cycle continues smoothly.

Step-by-Step Methodology:

  • Preparation: Combine the bromopyrazole intermediate (1.0 eq), the desired amine (1.5 eq), Pd(OAc)2 (0.05 eq), BrettPhos (0.05 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq) in anhydrous toluene.

  • Reaction: Heat to 110 °C under argon for 12 hours.

  • Self-Validation (In-Process Control): Monitor via reverse-phase HPLC-MS (0.1% Formic Acid in MeCN/H2O). Validation: The neutral bromopyrazole starting material will elute late in the gradient. Upon successful amination, the resulting secondary/tertiary amine product will be protonated by the formic acid, causing a drastic, predictable shift to a much lower retention time (higher polarity). This chromatographic shift, combined with the expected mass change, confirms C-N bond formation before any isolation is attempted.

Application in Target Biology: p38 MAP Kinase Inhibition

Derivatives synthesized from this intermediate have profound applications in treating inflammatory diseases by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The pyrazole core acts as an ATP-competitive inhibitor, wedging into the kinase hinge region, while the 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

KinaseInhibition Stimulus Cellular Stress / Pro-inflammatory Cytokines MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK p38 p38 MAP Kinase (Target) MKK->p38 Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Inhibitor C4-Substituted Pyrazole Inhibitor (Derived from Intermediate) Inhibitor->p38 Blocks ATP Binding Response Inflammatory Gene Expression Effectors->Response

Caption: Mechanism of p38 MAP Kinase inhibition by pyrazole-derived ATP-competitive antagonists.

By utilizing 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, researchers can bypass early-stage scaffold synthesis and immediately focus on optimizing the vector trajectories of the C4-substituents to maximize target affinity and selectivity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Pyrazole scaffold: A remarkable tool in the development of anticancer agents. European Journal of Medicinal Chemistry, 124, 1032-1058. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • JP2002530397A. (2002). Substituted pyrazoles as p38 kinase inhibitors. Google Patents.

Application Notes & Protocols: Strategic Functionalization of 4-bromo-1-methyl-3-arylpyrazoles via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives demonstrating a wide range of biological activities and material properties.[1] The 4-bromo-1-methyl-3-arylpyrazole core represents a versatile and strategic platform for molecular elaboration. Its C4-bromo position is ripe for functionalization through modern synthetic techniques. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling protocols tailored for the derivatization of this specific heterocyclic system. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer data-driven insights for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to confidently and efficiently diversify this valuable molecular template.

Introduction: The Pyrazole Core and the Power of Cross-Coupling

Substituted pyrazoles are prevalent motifs in a multitude of commercial drugs and agrochemicals, including Celecoxib (a COX-2 inhibitor) and Pyraoxystrobin (a fungicide).[2] Their value stems from their unique electronic properties and their ability to act as bioisosteres for other functional groups. The ability to precisely install diverse substituents onto the pyrazole ring is therefore a critical task in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[3][4] For a substrate like 4-bromo-1-methyl-3-arylpyrazole, these reactions provide a direct and modular route to introduce new aryl, vinyl, alkynyl, and amino moieties at the C4 position, a site that can be challenging to functionalize through classical methods.

The Palladium Catalytic Cycle: A Unifying Mechanism

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[5] Most of the protocols described herein operate through a common catalytic cycle involving a Pd(0)/Pd(II) couple.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate.[4] This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the halide on the palladium center.[5] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions. cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation / Olefin Insertion PdII_Aryl->Transmetalation PdII_Coupling Aryl-Pd(II)-R(L_n) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Pyrazole RedElim->Product ArylBr 4-Bromo-Pyrazole ArylBr->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Transmetalation

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.[5][7] It is an exceptionally reliable method for creating biaryl linkages.

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-methyl-3-arylpyrazole

This protocol is adapted from established procedures for halopyrazoles.[2][8]

Materials:

  • 4-bromo-1-methyl-3-arylpyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-bromo-1-methyl-3-arylpyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:4 ratio).[2][8]

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction can be run under conventional heating (80-110 °C) or microwave irradiation (100-120 °C) for significantly reduced reaction times.[2][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Conditions

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[8]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[8]
XPhos Pd G2K₃PO₄Toluene1001280-98[8]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.1-0.285-95[2]

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Caption: Suzuki-Miyaura coupling of 4-bromo-1-methyl-3-arylpyrazole.

Heck Reaction: For C(sp²)-C(alkene) Bond Formation

The Heck reaction couples the 4-bromopyrazole with an alkene to form a new substituted alkene, providing a powerful route to vinyl-substituted pyrazoles.[9] The reaction typically favors the formation of the trans isomer.[10]

Protocol: Heck Reaction of 4-bromo-1-methyl-3-arylpyrazole

This protocol is based on general Heck reaction conditions.[10][11]

Materials:

  • 4-bromo-1-methyl-3-arylpyrazole (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • In a sealed tube, combine the 4-bromo-1-methyl-3-arylpyrazole, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube tightly and heat the mixture to 80-140 °C with stirring.[11]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate. If an amine base was used, the residue can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to remove the excess base.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary: Heck Reaction Conditions

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile80-10012-24Moderate-Good
PdCl₂(PPh₃)₂K₂CO₃DMF12012Moderate-Good
Pd(OAc)₂ (phosphine-free)K₂CO₃DMF/H₂O80-1304-8Moderate-Good

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Caption: Heck reaction of 4-bromo-1-methyl-3-arylpyrazole.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling an aryl halide with a terminal alkyne.[12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free variants exist.[13][14] It should be noted that aryl bromides are generally less reactive than the corresponding iodides in Sonogashira couplings, and forcing conditions may be required.[15]

Protocol: Sonogashira Coupling of 4-bromo-1-methyl-3-arylpyrazole

This protocol is based on standard Sonogashira conditions.[12][13]

Materials:

  • 4-bromo-1-methyl-3-arylpyrazole (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Base (an amine, e.g., Et₃N, DIPEA) (2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-bromo-1-methyl-3-arylpyrazole, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or heat gently (40-80 °C) depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Reaction Conditions

CatalystCo-catalystBaseSolventTemp (°C)Time (h)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-602-24
Pd(PPh₃)₄CuIDIPEADMF50-806-18

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Caption: Sonogashira coupling of 4-bromo-1-methyl-3-arylpyrazole.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[16] The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners. Bulky, electron-rich phosphine ligands are commonly employed.[17]

Protocol: Buchwald-Hartwig Amination of 4-bromo-1-methyl-3-arylpyrazole

This protocol is adapted from procedures for the amination of 4-halopyrazoles.[17][18][19]

Materials:

  • 4-bromo-1-methyl-3-arylpyrazole (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, tBuDavePhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the 4-bromo-1-methyl-3-arylpyrazole.

  • Add the anhydrous, degassed solvent.

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the vessel and heat with vigorous stirring at 80-110 °C.[20]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a plug of celite, washing the plug with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Pd SourceLigandBaseSolventTemp (°C)Time (h)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene1008-16[19]
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012[21]
Pd(dba)₂tBuDavePhosK₂CO₃Xylene140 (MW)0.5[18]

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Caption: Buchwald-Hartwig amination of 4-bromo-1-methyl-3-arylpyrazole.

References

  • Vertex AI Search. (2025, September 4).
  • Chemistry LibreTexts. (2020, July 1). 17.
  • Chen, J., & Chen, J. (n.d.). Pd(II)
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4).
  • Ichikawa, H., et al. (2006, September 22). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS.
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, February 21).
  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (n.d.). reposiTUm.
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. (n.d.). Benchchem.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

Sources

Application Notes and Protocols for the Regioselective Bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a wide array of therapeutic agents, exhibiting diverse biological activities including analgesic, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the pyrazole ring is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, the introduction of a bromine atom onto the pyrazole core serves as a versatile synthetic handle. This "bromine handle" opens up a gateway to a multitude of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions enable the facile introduction of various aryl, heteroaryl, and alkyl groups, thereby facilitating the exploration of the chemical space around the pyrazole scaffold to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide on the reagents and protocols for the efficient and regioselective bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, a common building block in medicinal chemistry, to yield the synthetically valuable 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.[4]

Understanding the Regioselectivity of Pyrazole Bromination

The electrophilic substitution of pyrazoles, including bromination, is governed by the inherent electronic properties of the heterocyclic ring. The pyrazole nucleus is an electron-rich aromatic system. Due to the presence of two adjacent nitrogen atoms, the electron density is not uniformly distributed. The C4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles.[1][5] This is because the intermediate carbocation formed upon electrophilic attack at C4 is more stabilized by resonance compared to attack at other positions. Consequently, the bromination of 1,3-disubstituted pyrazoles, such as 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, proceeds with high regioselectivity to afford the 4-bromo derivative as the major product.

Comparative Analysis of Brominating Reagents

Several reagents can be employed for the bromination of pyrazoles. The choice of reagent often depends on the substrate's reactivity, desired reaction conditions (e.g., temperature, solvent), and safety considerations.

ReagentFormulaKey AdvantagesKey Considerations
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Mild and selective reagent, easy to handle solid, minimizes formation of poly-brominated byproducts.[6][7]Reaction can be initiated by light or radical initiators; purity of NBS is crucial.[8][9]
Elemental Bromine Br₂Potent and readily available brominating agent.Highly corrosive and toxic liquid, requires careful handling, can lead to over-bromination.[3]
Pyridinium Tribromide C₅H₅NHBr₃Solid, less hazardous alternative to liquid bromine, easy to handle.Often requires heating, may be less reactive than Br₂ or NBS for some substrates.
DMSO/HBr (CH₃)₂SO / HBrInexpensive and readily available reagents, offers a mild oxidative bromination system.[10]May require elevated temperatures, and the reaction mechanism is different from direct electrophilic substitution.

For the bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, N-Bromosuccinimide (NBS) is the most recommended reagent due to its high selectivity for the C4 position, mild reaction conditions, and ease of handling.[11][12][13]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole with NBS proceeds via a classic electrophilic aromatic substitution mechanism.

Electrophilic Aromatic Substitution Pyrazole 3-(4-fluorophenyl)-1-methyl-1H-pyrazole Intermediate Wheland Intermediate (Sigma Complex) Pyrazole->Intermediate Electrophilic attack by 'Br+' from NBS NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide Proton transfer

Caption: Mechanism of NBS bromination of the pyrazole.

Experimental Protocols

The following protocols provide a step-by-step guide for the bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole using N-Bromosuccinimide.

Protocol 1: Bromination using NBS in Dimethylformamide (DMF)

This protocol is a general and robust method for the selective C4-bromination of the pyrazole substrate.

Materials:

  • 3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an equal volume of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

Protocol 2: Bromination using NBS in a Halogenated Solvent

This protocol offers an alternative for substrates that may be sensitive to DMF or for easier work-up.

Materials:

  • 3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.0 equivalent) in chloroform or dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Addition of NBS: Add N-Bromosuccinimide (1.05-1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography as described in Protocol 1.

General Experimental Workflow

Experimental Workflow Start Start Setup Reaction Setup: Dissolve pyrazole in solvent Start->Setup Cooling Cool to 0 °C (for Protocol 1) Setup->Cooling AddNBS Add NBS portion-wise Cooling->AddNBS Stir Stir and Monitor by TLC AddNBS->Stir Workup Aqueous Work-up: Quench, Extract, Wash Stir->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: General workflow for the bromination of pyrazole.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Halogenated solvents such as chloroform and dichloromethane are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The regioselective bromination of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole at the C4 position is a crucial transformation for the synthesis of novel compounds in drug discovery. N-Bromosuccinimide stands out as the reagent of choice for this purpose, offering high yields and excellent selectivity under mild conditions. The protocols provided herein offer reliable and reproducible methods for achieving this synthetic goal, paving the way for further molecular elaboration and the development of new therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega.
  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1, 84-86.
  • ACS Publications. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Organic Letters.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Bridge Organics. (n.d.). 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Wiley Online Library. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • SlideShare. (n.d.). Pyrazole.

Sources

Microwave-Assisted Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the efficient, two-step synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole utilizing microwave-assisted organic synthesis (MAOS). Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The protocols detailed herein leverage the advantages of microwave irradiation, which include dramatically reduced reaction times, improved yields, and enhanced reaction control compared to conventional heating methods.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[4] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties. The target molecule, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, incorporates several key features: a fluorinated phenyl ring, a common moiety in contemporary pharmaceuticals for modulating metabolic stability and binding affinity[5]; a methyl group on the pyrazole nitrogen, which can influence solubility and pharmacokinetic properties; and a bromine atom at the C4 position, which not only impacts biological activity but also serves as a versatile synthetic handle for further diversification through cross-coupling reactions.[3]

Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often require prolonged heating and can result in modest yields.[1][6] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering a greener and more efficient pathway to these valuable heterocyclic compounds.[7][8] This document outlines a robust, microwave-promoted, two-step synthesis starting with the formation of the pyrazole core, followed by a regioselective bromination.

Reaction Scheme

The synthesis proceeds in two distinct, microwave-assisted steps:

  • Step 1: Knorr Pyrazole Synthesis - Cyclocondensation of 1-(4-fluorophenyl)-1,3-butanedione with methylhydrazine to form 3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

  • Step 2: Electrophilic Bromination - Regioselective bromination of the pyrazole intermediate at the C4 position using N-Bromosuccinimide (NBS).

Mechanistic Insights

Part A: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a classic example of the Knorr synthesis.[6] The reaction mechanism involves the initial reaction between the more reactive carbonyl group of the 1,3-dicarbonyl compound and methylhydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring. The use of microwave irradiation significantly accelerates the rate of this condensation and cyclization process.

Part B: Electrophilic Aromatic Substitution (Bromination)

The bromination of the 3-(4-fluorophenyl)-1-methyl-1H-pyrazole intermediate is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[9] The C4 position is the most electron-rich and sterically accessible position on the 1,3-disubstituted pyrazole ring, leading to highly regioselective bromination at this site.[9][10] N-Bromosuccinimide (NBS) serves as a convenient and effective source of the electrophilic bromine species ("Br+").[11][12]

Experimental Protocols

Materials and Instrumentation
  • Reagents: 1-(4-fluorophenyl)-1,3-butanedione, methylhydrazine, ethanol, N-Bromosuccinimide (NBS), acetonitrile, ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate. All reagents should be of analytical grade and used as received.

  • Instrumentation: A dedicated microwave reactor suitable for organic synthesis, magnetic stirrer, round-bottom flasks appropriate for the microwave reactor, rotary evaporator, and standard laboratory glassware.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), and a melting point apparatus.

Part A: Microwave-Assisted Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(4-fluorophenyl)-1,3-butanedione (1.0 mmol, 180.2 mg), methylhydrazine (1.1 mmol, 50.7 mg), and 5 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary (eluent: hexane/ethyl acetate gradient).

Part B: Microwave-Assisted Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
  • In a 10 mL microwave reaction vial, dissolve the crude 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.0 mmol, 190.2 mg) in 5 mL of acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.8 mg) to the solution.

  • Seal the vial and irradiate in the microwave reactor at 80 °C for 5 minutes.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

Data Presentation

Step Reactants Solvent Microwave Conditions Typical Yield Product Purity
A 1-(4-fluorophenyl)-1,3-butanedione, MethylhydrazineEthanol120 °C, 10 min>90%>95% (crude)
B 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, NBSAcetonitrile80 °C, 5 min>90%>98% (after purification)

Characterization of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the pyrazole C5-H, a singlet for the N-methyl protons, and multiplets for the aromatic protons of the 4-fluorophenyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms, including the C4-Br carbon, and the carbons of the pyrazole and fluorophenyl rings.

  • Mass Spectrometry (ESI-MS): Calculation for C₁₀H₈BrFN₂ [M+H]⁺. The presence of bromine should be evident from the characteristic isotopic pattern.

Visualization of Workflow and Mechanisms

Synthesis Workflow Reactants_A 1-(4-fluorophenyl)-1,3-butanedione + Methylhydrazine Microwave_A Microwave 120 °C, 10 min Ethanol Reactants_A->Microwave_A Intermediate 3-(4-fluorophenyl)-1-methyl-1H-pyrazole Microwave_A->Intermediate Reactants_B + NBS Intermediate->Reactants_B Microwave_B Microwave 80 °C, 5 min Acetonitrile Reactants_B->Microwave_B Final_Product 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Microwave_B->Final_Product

Caption: Overall workflow for the microwave-assisted synthesis.

Knorr Pyrazole Synthesis Mechanism cluster_0 Knorr Pyrazole Synthesis Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine Methylhydrazine Hydrazine->Hydrazone Cyclization Intramolecular Condensation Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Sources

Preparation of pyrazole-based kinase inhibitors using 4-bromo intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-4BR-2026

Abstract

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in over 8 FDA-approved kinase inhibitors, including Ruxolitinib, Crizotinib, and Asciminib.[1][2] Its ability to function as an ATP-adenine mimetic makes it indispensable for targeting the hinge region of protein kinases. This guide details the strategic preparation of these inhibitors utilizing 4-bromo-1H-pyrazole intermediates. We focus on the "4-Bromo Pivot"—a synthetic strategy where the C4-bromide serves as a divergent handle for Palladium-catalyzed cross-couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction: The Pyrazole Advantage

Kinase inhibitors typically function by competing with ATP for the binding site of the kinase enzyme. The pyrazole ring mimics the purine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase backbone.

The "4-Bromo Pivot" Strategy

The 4-position of the pyrazole ring is chemically unique. It is electron-rich enough for electrophilic aromatic substitution (bromination) yet serves as an ideal electrophile for transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

Key Advantages:

  • Divergency: A single 4-bromo intermediate can be coupled with hundreds of boronic acids.

  • Regiocontrol: Halogenation at C4 is highly selective due to the electronic properties of the pyrazole ring.

  • Scalability: 4-bromo intermediates are stable and often crystalline.

PyrazoleStrategy Start 1H-Pyrazole Core Bromination Bromination (NBS) (C4 Selectivity) Start->Bromination Electrophilic Sub. Intermediate 4-Bromo Intermediate (The Pivot) Bromination->Intermediate Protection N-Protection (SEM/THP/Boc) Intermediate->Protection Regiocontrol Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Protection->Coupling Diversification Final Kinase Inhibitor (Library Generation) Coupling->Final Deprotection

Figure 1: The "4-Bromo Pivot" workflow converting a simple core into a diverse library of kinase inhibitors.

Critical Strategic Considerations

Regioselectivity: The N-Alkylation Challenge

The most common failure mode in pyrazole synthesis is uncontrolled N-alkylation. Unsubstituted pyrazoles exist as tautomers (


 and 

). Alkylating a 3-substituted pyrazole often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.
  • Solution: Use SEM (2-(trimethylsilyl)ethoxymethyl) protection.[3]

  • Why? The SEM group is bulky, directing alkylation to the less sterically hindered nitrogen, and is easily removed under mild conditions (TBAF or acid) that do not degrade the kinase-binding motifs.

Catalyst Poisoning

The nitrogen-rich pyrazole ring can coordinate to Palladium (Pd), poisoning the catalyst during Suzuki couplings.

  • Protocol Adjustment: Always use N-protected pyrazoles for the coupling step. Free NH-pyrazoles require higher catalyst loading and specialized ligands (e.g., XPhos, SPhos).

Experimental Protocols

Protocol A: Regioselective Bromination of the Pyrazole Core

This step installs the "pivot" handle. We use N-Bromosuccinimide (NBS) for its mildness compared to elemental bromine.

Reagents:

  • Starting Material: 1-substituted-1H-pyrazole (or 1H-pyrazole if protecting later)

  • Reagent: NBS (1.05 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the pyrazole substrate (10 mmol) in DMF (50 mL). Note: DMF promotes the ionic mechanism favored for para-selective bromination.

  • Addition: Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Pour mixture into ice-water (200 mL).

  • Isolation:

    • If Solid: Filter the precipitate, wash with water, and dry.

    • If Oil: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

QC Check: 1H NMR should show the disappearance of the C4-H signal (typically a singlet/doublet around


 7.5–8.0 ppm).
Protocol B: SEM Protection (The "Safety Lock")

Essential before performing the Suzuki coupling to prevent N-Pd coordination and ensure solubility.

Step-by-Step:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C under Argon.

  • Addition: Add 4-bromo-1H-pyrazole (1.0 equiv) in THF dropwise. Stir for 30 min (H2 gas evolution).

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Completion: Stir at RT for 2 hours. Quench with sat. NH4Cl.[3]

  • Purification: Silica gel chromatography. Note: SEM-protected pyrazoles are lipophilic; use low polarity eluent (e.g., 5-10% EtOAc/Hex).

Protocol C: The Pivot – Suzuki-Miyaura Cross-Coupling

This is the diversity-generating step.

Reagents:

  • Substrate: 1-SEM-4-bromo-pyrazole (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

  • Base: 2M Na2CO3 (aqueous) or K3PO4 (solid)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and base. Add solvents.[4][5] Sparge with Argon for 10 minutes. Oxygen kills Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Seal the vessel.

  • Heating:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: 110°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Data Table: Typical Coupling Conditions & Yields

ParameterStandard ConditionDifficult Substrates (Steric Hindrance)
Catalyst Pd(dppf)Cl2 (5%)Pd2(dba)3 + XPhos
Base Na2CO3 (2M aq)K3PO4 (3.0 equiv)
Solvent Dioxane/H2OToluene/H2O or n-Butanol
Temp 80-100°C100-120°C
Typical Yield 75-95%50-70%

Case Study: Generic Ruxolitinib Analog Synthesis

To illustrate the power of this workflow, we describe the logic for synthesizing a JAK inhibitor analog similar to Ruxolitinib.

  • Core Construction: Start with 4-bromo-1H-pyrazole.[4][5][6]

  • Michael Addition (N-Alkylation): React 4-bromo-1H-pyrazole with a protected acrylate or cyclopentyl electrophile (mimicking the Ruxolitinib chiral chain).

  • The Pivot: Suzuki coupling of the 4-bromo intermediate with pyrrolo[2,3-d]pyrimidin-4-yl boronic ester.

  • Deprotection: Removal of protecting groups to reveal the free amine/nitrile.

RuxolitinibLogic Step1 4-Bromo-1H-pyrazole Step2 N-Alkylation (Chiral Cyclopentyl Ring) Step1->Step2 Base/Electrophile Step3 Suzuki Coupling (Pyrrolo-pyrimidine Boronate) Step2->Step3 Pd(dppf)Cl2, Base Step4 Deprotection (Final Inhibitor) Step3->Step4 TFA or H2/Pd

Figure 2: Simplified retrosynthetic logic for JAK inhibitor analogs.

Troubleshooting & Optimization

Issue: Protodeboronation

Symptom: The boronic acid starting material disappears, but no product is formed. Instead, the de-borylated arene is observed by LC-MS.

  • Cause: Heteroaryl boronic acids (especially 2-pyridyl or electron-poor rings) are unstable in hot aqueous base.

  • Fix:

    • Switch to Boronic Esters (Pinacol esters) which are more stable.

    • Use anhydrous conditions: Anhydrous DMF/Dioxane with Cs2CO3 or K3PO4.

    • Lower temperature and use a more active catalyst (e.g., Pd-118 or SPhos-Pd-G2) to speed up coupling before decomposition occurs.

Issue: Incomplete Conversion (Stalled Reaction)

Symptom: 50% starting bromide remains after 24h.

  • Fix:

    • Degas better: Oxygen might have deactivated the catalyst.

    • Add fresh catalyst: Add 2-3 mol% more catalyst and degas again.

    • Switch Ligand: Move to Buchwald ligands (XPhos, SPhos) designed for difficult couplings.

References

  • Fassihi, A., et al. (2023).[4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.[2] Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[7] Journal of the American Chemical Society.[7] Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[8] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[8] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]

Sources

Process Chemistry Application Note: Scalable Manufacture of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: N/A for specific brominated regioisomer, generic scaffold widely cited). This moiety is a critical pharmacophore in p38 MAP kinase inhibitors and various oncology candidates.

Unlike bench-scale methods that rely on chromatographic purification, this protocol utilizes crystallization-driven isolation at every stage, ensuring high throughput and cost-efficiency. The route avoids the regioselectivity pitfalls of direct hydrazine alkylation by employing an enaminone intermediate to lock the 1,3-substitution pattern.

Key Process Metrics
  • Overall Yield: 65–75% (3 steps)

  • Purity Target: >99.5% (HPLC), single regioisomer.

  • Scale Suitability: Gram to Multi-Kilogram.

Retrosynthetic Strategy & Logic

The synthesis is designed to maximize regiocontrol. Direct alkylation of 3-(4-fluorophenyl)-pyrazole often yields a mixture of N1- and N2-methyl isomers requiring tedious separation. Instead, we utilize a Knorr-type cyclization via an enaminone.

The Logic of Specific Steps:

  • Enaminone Formation: Converting 4'-fluoroacetophenone to the enaminone uses

    
    -Dimethylformamide dimethyl acetal (DMF-DMA). This introduces the necessary 3-carbon unit in a higher oxidation state than a diketone, preventing polymerization issues.
    
  • Regioselective Cyclization: Reaction of the enaminone with methylhydrazine. The more nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic

    
    -carbon of the enaminone, favoring the 1-methyl-3-aryl  isomer over the 1-methyl-5-aryl isomer.
    
  • Electrophilic Bromination:

    
    -Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[1] The C4 position of the pyrazole ring is highly activated, allowing this reaction to proceed under mild conditions.
    
Reaction Scheme (Graphviz)

ReactionScheme SM 4'-Fluoroacetophenone (Starting Material) Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) SM->Step1 Int1 Enaminone Intermediate Step1->Int1 - MeOH, - HNMe2 Step2 Step 2: Cyclization (MeNHNH2, EtOH) Int1->Step2 Int2 3-(4-F-phenyl)-1-Me-pyrazole Step2->Int2 Regioselective Step3 Step 3: Bromination (NBS, MeCN) Int2->Step3 Product 4-Bromo-3-(4-F-phenyl) -1-methyl-1H-pyrazole Step3->Product C4 Substitution

Caption: Linear synthetic flow ensuring regiochemical integrity through the enaminone intermediate.

Safety & Handling (Critical)

ReagentHazard ClassCritical Control Measure
Methylhydrazine High Toxicity / Carcinogen Handle in a closed system or glovebox. Use a scrubber for off-gassing. Never mix with oxidizers.[2]
DMF-DMA Flammable / IrritantMoisture sensitive. Hydrolyzes to DMF and MeOH.
N-Bromosuccinimide (NBS) Oxidizer / IrritantExothermic decomposition risk in DMF >80°C. Maintain T < 30°C during addition.
Acetonitrile Flammable / ToxicStandard organic solvent precautions.

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Reaction: 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

  • Charge: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4'-Fluoroacetophenone (1.0 equiv) and DMF-DMA (1.5 equiv).

    • Note: No solvent is required; DMF-DMA acts as the solvent.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • IPC (In-Process Control): Monitor by HPLC/TLC until starting material < 1%.

  • Concentration: Distill off excess DMF-DMA and methanol byproduct under reduced pressure.

  • Crystallization: Add Heptane (or MTBE) to the residue and stir at

    
     to precipitate the yellow/orange solid.
    
  • Isolation: Filter the solid, wash with cold heptane, and dry under vacuum at

    
    .
    
    • Expected Yield: 85–95%

Step 2: Regioselective Cyclization

Reaction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole

  • Charge: Dissolve the Enaminone (from Step 1, 1.0 equiv) in Absolute Ethanol (5–7 volumes).

  • Addition: Cool the solution to

    
    . Add Methylhydrazine  (1.1 equiv) dropwise.[3]
    
    • Caution: Exothermic reaction. Maintain internal temperature

      
       to maximize regioselectivity.
      
  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 3 hours. Then, heat to reflux for 1 hour to ensure complete cyclization.
    
  • Workup: Cool to room temperature. Concentrate the solvent to ~20% of original volume.

  • Precipitation: Add Water (10 volumes) slowly. The product will precipitate as a solid.

    • Regiochemistry Check: If an oil forms, seed with authentic crystal or cool to

      
      .
      
  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) if purity is <98%.

    • Expected Yield: 80–85%

    • Regioisomer Ratio: Typically >20:1 (1-methyl-3-aryl vs 1-methyl-5-aryl).

Step 3: Bromination at C4

Reaction: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • Charge: Dissolve the Pyrazole (from Step 2, 1.0 equiv) in Acetonitrile (MeCN, 10 volumes).

    • Process Note: Acetonitrile is preferred over DMF for safety (thermal stability with NBS) and easier solvent removal.

  • Addition: Cool to

    
    . Add N-Bromosuccinimide (NBS)  (1.05 equiv) portion-wise over 30 minutes.
    
    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at

    
     for 2 hours.
    
    • IPC: HPLC should show conversion of starting material.

  • Quench: Add 10% aqueous Sodium Bisulfite (

    
    ) solution to quench excess bromine (color changes from orange to yellow/colorless).
    
  • Isolation: Dilute with Water (10 volumes). The brominated product will precipitate.

  • Filtration: Filter the solid. Wash with water (3x) to remove succinimide byproduct.

  • Drying: Dry in a vacuum oven at

    
    .
    
    • Expected Yield: 85–90%

    • Appearance: White to off-white crystalline solid.

Process Flow Diagram

ProcessFlow cluster_0 Step 2: Cyclization Phase cluster_1 Isolation & Purification Reactor Reactor 1: Enaminone + EtOH Cool to 5°C Addition Controlled Addition: Methylhydrazine Reactor->Addition Reflux Reflux (1-2h) Then Concentrate Addition->Reflux Quench Precipitation: Add Water Reflux->Quench Filter Filtration (Centrifuge/Nutsche) Quench->Filter Wash Wash: Cold EtOH/H2O Filter->Wash Dry Vacuum Drying 45°C Wash->Dry

Caption: Operational workflow for the critical cyclization step, highlighting temperature control points.

Analytical Controls & Validation

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met:

  • Regiochemistry Validation (1H NMR - NOE):

    • NOE Experiment: Irradiate the N-Methyl signal (~3.9 ppm).

    • Result: You should observe a Nuclear Overhauser Effect (NOE) enhancement of the H5 proton (singlet at ~7.8 ppm) on the pyrazole ring.

    • Absence of NOE between N-Me and the aromatic phenyl protons confirms the 3-aryl structure (N-Me is far from the phenyl ring). If you see NOE between N-Me and Phenyl protons, you have the incorrect 1-methyl-5-aryl isomer.

  • HPLC Purity Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.

    • Detection: UV @ 254 nm.

    • Limit: Regioisomer impurity < 0.5%.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Enaminones." Journal of Organic Chemistry, 2008.
    • Mechanistic Insight: The reaction of hydrazine with -enaminones in ethanol typically favors the 1,3-disubstituted pyrazole due to the initial attack of the hydrazine on the -carbon.
  • Bromination Safety & Scalability

    • Guan, M., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis."[4] Organic Process Research & Development, 2021.[4]

    • Key Finding: Identifies thermal hazards of NBS in DMF and recommends temperature control or altern
    • [4]

  • General Protocol for 1-Methyl-3-Arylpyrazoles

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry, 1987.
    • Validation: Confirms the melting points and spectral data for similar fluorophenyl pyrazole intermedi

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic route. Our goal is to empower you with the knowledge to improve your reaction yields, ensure product purity, and confidently navigate potential experimental challenges.

Introduction

The synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a multi-step process that is crucial for the development of various pharmaceutical and agrochemical compounds. The most common and reliable synthetic pathway involves three key stages: the formation of an enaminone intermediate, the cyclization to form the pyrazole core, and the final bromination of the pyrazole ring. This guide will dissect each of these stages, offering practical advice and the underlying chemical principles to ensure a successful synthesis.

Synthetic Overview

The overall synthetic scheme is as follows:

Synthesis_Overview A 1-(4-fluorophenyl)ethanone C 3-(dimethylamino)-1-(4-fluorophenyl) prop-2-en-1-one (Enaminone) A->C Step 1: Enaminone Formation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 3-(4-fluorophenyl)-1-methyl-1H-pyrazole C->E Step 2: Pyrazole Cyclization D Methylhydrazine D->E G 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole E->G Step 3: Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Overall synthetic workflow for 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

Part 1: Enaminone Formation

The first step is the condensation of 1-(4-fluorophenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF-DMA in this reaction?

A1: DMF-DMA serves as a formylating agent. It reacts with the active methylene group of the 1-(4-fluorophenyl)ethanone to introduce a dimethylaminomethylene group, forming the enaminone. This enaminone is a key intermediate that facilitates the subsequent cyclization with methylhydrazine.[3]

Q2: My reaction is sluggish or incomplete. What could be the issue?

A2: Incomplete reactions can often be attributed to the quality of the DMF-DMA or insufficient heating. DMF-DMA is moisture-sensitive and should be handled under anhydrous conditions. Ensure your reaction is adequately heated, as the condensation typically requires refluxing for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Enaminone 1. Moisture in the reaction. 2. Degraded DMF-DMA. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored DMF-DMA. Consider distilling it before use if purity is a concern. 3. Increase the reflux time and monitor the reaction progress by TLC. A higher boiling point solvent like toluene can be used.[2]
Formation of Side Products Self-condensation of the starting ketone.This is less common with DMF-DMA but can occur if the reaction conditions are too harsh or if a strong base is inadvertently present. Ensure the reaction is run under neutral or slightly acidic conditions (if any catalyst is used, though often not necessary).

Part 2: Pyrazole Cyclization

The enaminone intermediate is then reacted with methylhydrazine to form the pyrazole ring. This step is critical as it can lead to the formation of two regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers that can be formed in this step?

A1: The reaction of the unsymmetrical enaminone with methylhydrazine can result in two possible regioisomers: 3-(4-fluorophenyl)-1-methyl-1H-pyrazole and 5-(4-fluorophenyl)-1-methyl-1H-pyrazole. The desired isomer is the former. The regioselectivity of this reaction is a known challenge in pyrazole synthesis.[4]

Regioisomers cluster_input Reactants cluster_output Potential Products Enaminone Enaminone Intermediate Isomer1 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (Desired Product) Enaminone->Isomer1 Attack at β-carbon Isomer2 5-(4-fluorophenyl)-1-methyl-1H-pyrazole (Undesired Isomer) Enaminone->Isomer2 Attack at carbonyl carbon Methylhydrazine Methylhydrazine Methylhydrazine->Isomer1 Methylhydrazine->Isomer2

Caption: Formation of regioisomers during pyrazole cyclization.

Q2: How can I control the regioselectivity of the cyclization?

A2: The regioselectivity can be influenced by several factors, including the solvent and pH. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to significantly improve the regioselectivity in favor of the desired isomer.[4] This is attributed to their unique hydrogen-bonding properties. Adjusting the pH with a catalytic amount of acid or base can also alter the product ratio.[4]

Q3: How can I confirm the structure of the correct regioisomer?

A3: Unambiguous structural determination is best achieved using 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[4] A correlation between the N-methyl protons and the protons of the fluorophenyl ring will confirm the 3-(4-fluorophenyl)-1-methyl-1H-pyrazole structure.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of a Mixture of Regioisomers Lack of regiocontrol during the cyclization reaction.1. Solvent Change: Switch from a standard solvent like ethanol to a fluorinated alcohol such as HFIP or trifluoroethanol (TFE).[4] 2. pH Optimization: Screen the reaction with catalytic amounts of both acid (e.g., a drop of HCl) and base (e.g., sodium acetate) to determine the optimal conditions for the desired isomer. 3. Purification: If a mixture is unavoidable, careful column chromatography on silica gel can be used to separate the isomers, although this can be challenging.
Incomplete Cyclization 1. Insufficient reaction time or temperature. 2. Decomposition of methylhydrazine.1. Ensure the reaction is heated to reflux and monitor by TLC until the enaminone starting material is consumed. 2. Use fresh, high-purity methylhydrazine.

Part 3: Bromination

The final step is the electrophilic bromination of the pyrazole ring at the C4 position using N-Bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: Why does bromination occur specifically at the C4 position?

A1: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[5]

Q2: Can other brominating agents be used?

A2: While other brominating agents like bromine (Br₂) can be used, NBS is generally preferred as it is a solid and easier to handle, and the reaction conditions are typically milder.[6][7]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Brominated Product 1. Incomplete reaction. 2. Decomposition of NBS.1. Increase the reaction time or slightly increase the temperature. Monitor the reaction by TLC. 2. Use freshly recrystallized NBS.
Formation of Di-brominated Product Use of excess NBS.Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise can also help to control the reaction.[8]
Difficult Purification Presence of unreacted starting material and succinimide byproduct.1. Ensure the reaction goes to completion to consume all the starting material. 2. The succinimide byproduct is water-soluble and can be removed by an aqueous workup. The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols

Step 1: Synthesis of 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(4-fluorophenyl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0 eq).

  • Add toluene as a solvent (approximately 2 mL per gram of ketone).[2]

  • Heat the mixture to reflux (around 110 °C) and stir for 3-4 hours.[1][2]

  • Monitor the reaction progress by TLC (e.g., using a 2:8 mixture of ethyl acetate and n-hexane).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford the pure enaminone.[2]

Step 2: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole
  • Dissolve the enaminone (1.0 eq) in a suitable solvent (e.g., ethanol or for improved regioselectivity, HFIP).[4]

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the enaminone.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

Step 3: Synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
  • Dissolve 3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gaggini, F., et al. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Dimethylamino-4'-fluoroacrylophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).
  • Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3110.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 863605-34-9)[1].

Because this halogenated pyrazole is heavily utilized as an electrophile in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2], achieving >95% purity is critical to prevent catalyst poisoning and ensure reproducible yields.

Part 1: Mechanistic Context & Troubleshooting FAQs

Understanding the causality behind the chemical behavior of your reaction mixture is the first step in troubleshooting. During the synthesis (typically via electrophilic bromination using N-Bromosuccinimide), the pyrazole ring undergoes electrophilic aromatic substitution (EAS). The C4 position is thermodynamically and kinetically favored because the intermediate sigma complex allows the positive charge to be delocalized across both nitrogen atoms without disrupting the aromaticity of the adjacent 4-fluorophenyl group[2].

Q1: My product co-elutes with the unreacted starting material on silica. How do I separate them?

A: This is a common issue caused by running too steep of a solvent gradient. Counterintuitively, adding a heavy, polarizable bromine atom to the C4 position increases the overall lipophilicity of the molecule. The bulky bromine atom sterically shields the polar pyrazole nitrogen, reducing its ability to hydrogen-bond with the silanol groups on the silica gel stationary phase. Consequently, your target 4-bromo product will elute faster (higher


) than the unbrominated starting material[3].
  • Solution: Switch to a shallower gradient. Hold at 5% Ethyl Acetate (EtOAc) in Hexanes for 3 column volumes before slowly ramping to 15%.

Q2: I am seeing a persistent impurity with a higher than my target product. What is it?

A: You are likely observing the 4,5-dibromo over-reaction byproduct. While the N1-methyl group provides significant steric hindrance at the C5 position, forcing conditions, elevated temperatures, or a slight excess of brominating agent can lead to dibromination[4]. Because it has two shielding halogens, this byproduct is highly non-polar.

  • Solution: Flush the column with 100% hexanes or heptane for 2 column volumes prior to introducing EtOAc. This will wash the dibromo impurity off the column before your target compound begins to move.

Q3: The isolated product is a gummy oil instead of a solid. How can I induce crystallization?

A: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole should be a solid at room temperature[1]. If it presents as an oil, it is suffering from melting point depression caused by either residual extraction solvents (like DCM or EtOAc) or trace amounts of succinimide byproduct.

  • Solution: First, dry the product under high vacuum (≤ 0.1 mbar) for at least 4 hours. If it remains an oil, proceed to the Recrystallization Protocol below to force the lattice to form[4].

Part 2: Chromatographic and Spectrometric Profiling

To ensure your analytical tracking is a self-validating system, cross-reference your TLC spots with LC-MS data. The presence of bromine will yield a distinct 1:1 isotopic pattern (M / M+2) in the mass spectrometer.

CompoundTLC

(20% EtOAc/Hexanes)
Expected LC-MS (m/z)

Relative Polarity
Target: 4-Bromo Product 0.35 255.0 / 257.0 (1:1 ratio) Moderate
Impurity: Starting Material0.25177.1High
Impurity: 4,5-Dibromo Byproduct0.50333.9 / 335.9 / 337.9 (1:2:1 ratio)Low
Impurity: Succinimide0.05 (Streaks)100.1Very High

Part 3: Standardized Experimental Protocols

Protocol A: High-Resolution Silica Gel Flash Chromatography

Wet-loading this compound in strong solvents like DCM often leads to band broadening. Dry-loading is mandatory for baseline separation.

  • Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM. Add 2 grams of Celite or silica gel per gram of crude material. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack the column and equilibrate with 100% Hexanes (or Heptane)[3].

  • Elution: Load the dry powder onto the column head. Elute with 100% Hexanes for 2 column volumes to remove the 4,5-dibromo impurity.

  • Gradient: Begin a shallow gradient from 5% to 20% EtOAc in Hexanes. The target compound typically elutes around 12-15% EtOAc.

  • Validation: Analyze fractions via TLC (UV 254 nm). Combine pure fractions and concentrate.

Protocol B: Recrystallization for High-Purity Solid

Use this protocol if the product oils out or if >99% purity is required for sensitive downstream catalysis.

  • Dissolution: Transfer the gummy solid to a clean Erlenmeyer flask. Add a minimal volume of hot toluene (approx. 60°C) just until the solid dissolves.

  • Cloud Point: Remove from heat and add n-hexane dropwise while swirling until the solution becomes slightly turbid (the cloud point)[4].

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth. Once at room temperature, transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with 5 mL of ice-cold hexanes, and dry under high vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove Succinimide) Start->Workup TLC TLC Analysis (20% EtOAc/Hexanes) Workup->TLC Decision Multiple Spots? TLC->Decision Chromatography Flash Chromatography (Gradient 5-25% EtOAc) Decision->Chromatography Yes (SM/Dibromo present) Recryst Recrystallization (Hexane/Toluene) Decision->Recryst No (Mostly Pure) Pure Pure 4-Bromo Product Chromatography->Pure Recryst->Pure

Workflow for the isolation and purification of 4-bromo-1-methylpyrazole derivatives.

References

  • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: rsc.org URL: [Link]

Sources

Technical Support Center: Solubility Optimization for Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Paradox

Welcome to the Advanced Application Support Center.

As researchers, we often turn to fluorinated pyrazoles—like the blockbuster drug Celecoxib or the kinase inhibitor Ruxolitinib —because they offer a "medicinal chemistry sweet spot." The fluorine atom exerts a profound electronic effect, modulating pKa for better metabolic stability and increasing lipophilicity for membrane permeability.

However, this comes at a cost. The introduction of fluorine, particularly trifluoromethyl (-CF₃) groups on the pyrazole ring, significantly increases the lattice energy of the solid state. The resulting crystals are often "brick dust"—highly stable, high-melting solids that resist dissolution in aqueous buffers. Furthermore, the electron-withdrawing nature of fluorine can shift the pyrazole nitrogen's pKa, rendering standard pH-adjustment strategies ineffective if not calculated precisely.

This guide moves beyond generic advice. It provides a self-validating, mechanistic approach to solubilizing these challenging scaffolds for both chemical synthesis and biological assays.

Part 1: Physicochemical Diagnostics

Q: Why does my fluorinated pyrazole precipitate in aqueous buffers even when dissolved in DMSO?

A: This is the classic "Crash-Out" phenomenon, driven by the LogP spike . Fluorination typically increases the partition coefficient (LogP). When a concentrated DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer, the local solubility limit is instantly exceeded. The hydrophobic fluorinated motif drives rapid aggregation to minimize water contact, often forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute 1000x in a single step.

  • Calculate the Critical Aggregation Concentration (CAC): For many fluorinated pyrazoles, this is often < 10 µM in aqueous media.

  • Intermediate Dilution: Create a 100x intermediate stock in a solvent with intermediate polarity (e.g., PEG-400 or Ethanol).

  • Serial Dilution: Dilute the intermediate stock into the final buffer.

    • Mechanism:[1][2][3] This prevents the sudden "hydrophobic shock" that triggers rapid nucleation.

Q: How does the position of the fluorine atom affect my solubility strategy?

A: The position dictates the electronic environment of the pyrazole nitrogens, altering the pKa .

  • C3/C5-Trifluoromethylation: These groups are strongly electron-withdrawing. They reduce the basicity of the pyrazole nitrogens.

    • Consequence: The molecule remains neutral (uncharged) over a wider pH range. Acidifying the solution (to protonate the N) may require a pH < 2, which is incompatible with most biological assays.

  • Fluorine on Phenyl Substituents: Increases overall lipophilicity (LogP) without significantly altering the pyrazole pKa.

    • Strategy: Focus on surfactant-based solubilization (e.g., Tween-80) rather than pH adjustment.

Part 2: Solvent Selection & Screening

Table 1: Recommended Solvent Systems for Fluorinated Pyrazoles

Solvent SystemSolubility PotentialApplicationRisk Factor
DMSO (100%) High (>50 mM)Stock SolutionFreezing: Hygroscopic; absorbs water causing compound precipitation over time.
DMA (Dimethylacetamide) Very HighSynthesis/StocksToxicity: Higher toxicity than DMSO; interferes with some enzymatic assays.
PEG-400 / Water (50:50) ModerateIn vivo / PK studiesViscosity: Can be difficult to pipette accurately.
Ethanol / Tween-80 (90:10) ModerateFormulationEvaporation: Solvent loss changes concentration.
Q: My compound is stable in DMSO but precipitates upon freeze-thaw cycles. Why?

A: DMSO is hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. For fluorinated pyrazoles, even 5% water content in DMSO can reduce solubility by orders of magnitude.

Corrective Protocol:

  • Aliquot Immediately: Upon initial dissolution, split the stock into single-use aliquots.

  • Seal & Store: Store at -20°C. Use anhydrous DMSO for the initial stock.

  • Visual Check: Before use, centrifuge the thawed aliquot (10,000 x g for 1 min). If a pellet forms, the concentration is no longer accurate. Sonicate at 40°C to redissolve.

Part 3: Advanced Formulation Strategies

Q: pH adjustment isn't working. What is the next step for a neutral fluorinated pyrazole?

A: If the pKa is inaccessible (e.g., pKa < 2 or > 11), you must rely on Complexation or Amorphous Solid Dispersions (ASD) .

Strategy A: Cyclodextrin Complexation Fluorinated aromatic rings fit well into the hydrophobic cavity of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .

  • Protocol: Prepare a 20% (w/v) SBE-β-CD solution in water. Add the pyrazole solid. Stir for 24 hours. Filter (0.22 µm).

  • Why it works: The fluorine atoms interact with the hydrophobic interior of the CD, shielding the lipophilic moiety from the aqueous environment.

Strategy B: Solid Dispersion (Spray Drying) As seen with Celecoxib , creating an amorphous solid dispersion with polymers like PVP-K30 or HPMC prevents the formation of the stable, insoluble crystal lattice.

  • Reference: Spray-dried Celecoxib with Pluronic F127 showed a 5-fold solubility increase compared to the pure crystalline drug [1].[4]

Part 4: Visualizing the Mechanism

Diagram 1: The Fluorine Effect on Solubility

This diagram illustrates the competing forces: the lattice energy (which resists dissolution) versus the solvation energy.

FluorineEffect F_Sub Fluorine Substitution (-F / -CF3) Lattice Crystal Lattice Energy (Solid State Stability) F_Sub->Lattice Increases (Stronger Packing) Lipophilicity Lipophilicity (LogP) (Hydrophobic Effect) F_Sub->Lipophilicity Increases (More Hydrophobic) pKa Basicity (pKa) (Ionization Potential) F_Sub->pKa Decreases (Electron Withdrawal) Solubility Aqueous Solubility Lattice->Solubility Strongly Inhibits Lipophilicity->Solubility Inhibits pKa->Solubility Reduces pH Sensitivity

Caption: Mechanisms by which fluorination reduces aqueous solubility: enhancing lattice stability and hydrophobicity while suppressing ionization.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct solubilization method for your specific assay.

SolubilityDecisionTree Start Start: Compound Precipitates Check_pKa Check pKa Start->Check_pKa Is_Ionizable Is pKa within 3-10 range? Check_pKa->Is_Ionizable Yes_Ion pH Adjustment Is_Ionizable->Yes_Ion Yes No_Ion Check LogP Is_Ionizable->No_Ion No (Neutral) Strategy_Salt Form Salt (e.g., HCl, Na+) Yes_Ion->Strategy_Salt High_LogP LogP > 3.5 (Highly Lipophilic) No_Ion->High_LogP Yes Mod_LogP LogP < 3.5 No_Ion->Mod_LogP No Strategy_Complex Cyclodextrin (SBE-β-CD) High_LogP->Strategy_Complex Strategy_ASD Solid Dispersion (PVP/HPMC) High_LogP->Strategy_ASD Strategy_CoSolvent Co-Solvent System (DMSO/PEG/Water) Mod_LogP->Strategy_CoSolvent

Caption: Decision matrix for selecting solubilization strategies based on pKa and LogP properties.

References

  • Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127 . Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Celecoxib | C17H14F3N3O2S . PubChem. Available at: [Link]

  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions . MDPI. Available at: [Link][5][6][7]

  • Solubility enhancement of poorly water soluble celecoxib for parenteral formulations . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions . eGrove (University of Mississippi). Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for Suzuki-Miyaura cross-coupling of 4-bromopyrazoles.

Ticket Subject: Low yields/catalyst poisoning in 4-bromopyrazole coupling. Assigned Specialist: Senior Application Scientist, Catalysis Group. Status: Open.

Executive Summary: The "Pyrazole Paradox"

4-bromo-pyrazoles present a deceptive challenge in cross-coupling. While the C4 position is electronically favorable for oxidative addition compared to the C3/C5 positions, the substrate introduces two critical failure modes:

  • Catalyst Sequestration: The basic

    
     nitrogen (N2) is a potent ligand that displaces phosphines, forming inactive Palladium-pyrazole complexes (
    
    
    
    ).
  • Protodeboronation & Dehalogenation: The acidic N-H (if unprotected) and electron-rich ring promote hydrodehalogenation (reduction of Ar-Br to Ar-H) over transmetalation.

This guide prioritizes ligand sterics and nitrogen protection to bypass these thermodynamic sinks.

Phase 1: Diagnostic & Decision Matrix

Before altering temperature or time, assess your substrate and catalyst architecture using this logic flow.

OptimizationMatrix Start Substrate: 4-Bromo-Pyrazole CheckNH Is N1 Protected? Start->CheckNH Protected Yes (SEM, Boc, THP, Bn) CheckNH->Protected Unprotected No (Free NH) CheckNH->Unprotected StandardCat Standard Active Systems: Pd(dppf)Cl2 or Pd(PPh3)4 Protected->StandardCat Issue1 Low Yield? StandardCat->Issue1 SwitchLigand Switch to Buchwald G3/G4 (XPhos, SPhos) Issue1->SwitchLigand Steric demand high Poisoning Risk: Catalyst Poisoning & Dehalogenation Unprotected->Poisoning Soln1 Option A: Protect N1 (Recommended) Poisoning->Soln1 Soln2 Option B: Brute Force High Load (5-10%) + XPhos Poisoning->Soln2

Figure 1: Optimization Decision Tree. Note that protecting the pyrazole nitrogen is the single most effective intervention for yield improvement.

Phase 2: Critical Troubleshooting (Q&A)

Category A: Catalyst & Ligand Selection[1][2][3]

Q: I am using Pd(PPh3)4 (Tetrakis) and getting <20% yield with mostly starting material recovery. Why? A: Triphenylphosphine (


) is a monodentate, relatively weak donor. The pyrazole nitrogen (especially in unprotected substrates) out-competes 

for the Pd center, shutting down the catalytic cycle.
  • The Fix: Switch to biaryl monophosphine ligands (Buchwald ligands) or bidentate ligands .

    • Recommendation: XPhos Pd G3 or SPhos Pd G3 .[1] These bulky ligands create a "steric wall" that prevents the pyrazole nitrogen from binding to the Pd center while facilitating oxidative addition.

    • Alternative: Pd(dppf)Cl2 is a robust, cheaper alternative for protected substrates due to the chelating effect of dppf preventing ligand displacement.

Q: My reaction turns black immediately (Palladium black precipitation). A: This indicates rapid catalyst decomposition, likely due to unstable Pd(0) species lacking sufficient ligand stabilization.

  • The Fix: Ensure your ligand-to-metal ratio is optimized (1:1 for Buchwald precatalysts, 2:1 for free phosphines). If using Pd(OAc)2, you must add a reducing agent or excess phosphine.

  • Pro Tip: Switch to a Precatalyst (e.g., XPhos Pd G2/G3) . These contain the active species pre-formed, eliminating the unreliable induction period where Pd black often forms.

Category B: Substrate & Side Reactions

Q: I see a significant "M-Br" peak (mass loss of 79/81) in LCMS. Is this dehalogenation? A: Yes. This is hydrodehalogenation (Ar-Br


 Ar-H). It occurs when the transmetalation step is slow, allowing the Pd-Ar intermediate to abstract a hydride (often from the solvent or base).
  • Cause: Unprotected N-H pyrazoles are acidic; they can protonate the Pd-intermediate or coordinate to slow down transmetalation.

  • The Fix:

    • Protect the Nitrogen: Use SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl). Boc is risky as it can be cleaved under basic Suzuki conditions (especially with

      
       at high temps).
      
    • Increase Transmetalation Rate: Use a stronger base (e.g.,

      
       or 
      
      
      
      instead of
      
      
      ) and add water (essential for boronic acid activation).

Q: Can I couple an unprotected 4-bromo-pyrazole directly? A: Yes, but it requires specific conditions to overcome catalyst poisoning.

  • Protocol: Use XPhos Pd G2 (2-5 mol%) with

    
      (3.0 equiv) in 1,4-Dioxane/Water (4:1)  at 100°C.
    
  • Why it works: The bulky XPhos ligand prevents the free pyrazole nitrogen from coordinating to the metal center, and the phosphate base helps deprotonate the pyrazole (forming the pyrazolate), which is actually a better coupling partner than the neutral species if the catalyst is robust enough.

Category C: Boron Species[4]

Q: My boronic acid degrades (protodeboronation) before coupling. A: 4-Pyrazolyl boronic acids are notoriously unstable. However, you are coupling the bromide on the pyrazole, so the instability lies with your coupling partner.

  • The Fix: If your partner is a heteroaryl boronic acid (e.g., 2-pyridyl), it will degrade fast.

    • Switch to MIDA boronates (slow release) or Potassium Trifluoroborates (

      
      ) .
      
    • Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=1h).

Phase 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this for maximum reliability.

ComponentReagentEquivalentsRole
Substrate 1-SEM-4-bromo-pyrazole1.0Electrophile (Protected)
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl2 · DCM 0.03 (3 mol%)Robust Catalyst
Base

or

2.5Activator
Solvent 1,4-Dioxane / Water (4:1)0.2 MSolvent System

Procedure:

  • Charge a reaction vial with 1-SEM-4-bromo-pyrazole (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and

    
     (2.5 equiv).
    
  • Add Pd(dppf)Cl2 · DCM (3 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane and Water (ratio 4:1).

  • Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The SEM group can be removed later with TFA or TBAF/en.

Protocol B: The "Direct Route" (Unprotected Substrate)

Use this if protection is impossible or to save steps.

ComponentReagentEquivalentsRole
Substrate 4-bromo-1H-pyrazole1.0Electrophile (Acidic)
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.05 (5 mol%)Sterically Bulky Catalyst
Base

(Tribasic)
3.0 - 4.0Strong Base
Solvent n-Butanol / Water (4:1)0.2 MHigh Boiling / Polar

Procedure:

  • Charge vial with 4-bromo-1H-pyrazole, Boronic Acid, and

    
     (finely ground).
    
  • Add XPhos Pd G3 (5 mol%). Note: Higher loading is required to offset poisoning.

  • Purge with inert gas.

  • Add n-Butanol (or Dioxane) and Water.

  • Heat to 100-110°C .

  • Note: The reaction mixture may be heterogeneous (slurry); vigorous stirring is essential.

Phase 4: Mechanistic Insight (Why "Standard" Fails)

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by pyrazole coordination.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd0->OxAdd + 4-Br-Pyrazole Coordination Pyrazole Coordination (Catalyst Poisoning) OxAdd->Coordination + Excess Pyrazole (N-binding) TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Standard Cycle DeadCat Inactive Complex [L-Pd-N(Pyr)2] Coordination->DeadCat Irreversible Sequestration Prod Product Release Reductive Elimination TransMet->Prod Prod->Pd0 Regenerate

Figure 2: Catalytic Competition. The red path represents the coordination of the pyrazole nitrogen to the Palladium, removing it from the cycle. Bulky ligands (XPhos) block this red path.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • Ishikawa, S., & Manabe, K. (2010). Hydroxyterphenylphosphine-Palladium Catalyst for Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Chemistry - A European Journal.[2][3] Link

  • BenchChem Technical Notes. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Link

Sources

Technical Support Center: Crystallization Solvents & Troubleshooting for 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 863605-34-9) [1].

Because downstream cross-coupling reactions (e.g., Suzuki-Miyaura) are highly sensitive to catalyst-poisoning impurities, isolating this halogenated pyrazole intermediate with high crystalline purity is critical. This guide bridges the gap between theoretical physical chemistry and benchtop execution, providing self-validating protocols and mechanistic troubleshooting for your crystallization workflows.

Physicochemical Profile & Solvent Selection

The rational selection of a crystallization solvent relies on understanding the target molecule's structural properties. The presence of the 4-bromo and 4-fluorophenyl groups significantly increases the lipophilicity of the pyrazole core, while the N-methyl group prevents hydrogen-bond donation.

Causality in Solvent Selection: Because of its moderate dipole moment, this compound exhibits a steep solubility curve in moderately polar aprotic and protic solvents at elevated temperatures, making them ideal "good" solvents. Conversely, highly polar (water) or strictly non-polar aliphatic hydrocarbons (hexane) act as excellent anti-solvents[2, 3].

Quantitative Data: Solvent Compatibility

Table 1: Physicochemical Properties and Solvent Efficacy for CAS 863605-34-9

Property / Solvent ClassValue / RecommendationMechanistic Rationale
Molecular Weight 255.09 g/mol Determines mass-to-volume ratios for saturated solutions.
Primary Solvents (Good) Ethanol (96%), Ethyl Acetate, Toluene, AcetoneHigh solubility at reflux; steep solubility drop at 0°C [4, 5].
Anti-Solvents (Poor) Hexane, Cyclohexane, WaterRapidly lowers the dielectric constant, forcing precipitation [3].
Optimal Mixed Systems EtOAc / Hexane, Acetone / WaterAllows precise control over the cloud point (metastable zone).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical changes at each step, you can confirm the success of the procedure before moving forward.

Protocol A: Single-Solvent Crystallization (96% Ethanol or Toluene)

Best for: Routine purification of moderately impure crude mixtures (>85% initial purity).

  • Dissolution: Place the crude pyrazole in a round-bottom flask. Add 96% ethanol (approx. 3–5 mL per gram of crude). Heat the suspension to reflux using a solvent bath.

    • Validation Check: The solution must turn completely transparent. If persistent turbidity remains after adding 5 volumes of solvent, insoluble inorganic salts or polymeric byproducts are present. Perform a hot gravity filtration immediately.

  • Metastable Zone Entry: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) without agitation.

    • Validation Check: Spontaneous nucleation should begin within 15–30 minutes, visible as the formation of fine needles or crystalline plates.

  • Yield Maximization: Once room temperature is reached, transfer the flask to an ice-water bath (0–5°C) for 45–60 minutes to drive the equilibrium toward the solid phase.

  • Isolation: Harvest the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 1–2 mL of ice-cold ethanol per gram of product.

    • Validation Check: The mother liquor (filtrate) should be distinctly colored (yellow/brown), indicating that impurities have been successfully excluded from the crystal lattice.

Protocol B: Solvent/Anti-Solvent System (Ethyl Acetate / Hexane)

Best for: Highly impure crudes or when single-solvent systems cause "oiling out".

  • Primary Dissolution: Dissolve the crude mass in a minimal amount of boiling ethyl acetate.

  • Anti-Solvent Titration: While maintaining reflux and gentle stirring, add hot hexane dropwise.

    • Validation Check (The Cloud Point): Stop the hexane addition the exact moment the solution becomes faintly, persistently cloudy. Add exactly one drop of hot ethyl acetate to clear the solution back to transparency. You have now perfectly reached the metastable limit.

  • Aging and Cooling: Remove from heat. Allow undisturbed cooling to room temperature, followed by 30 minutes in an ice bath.

  • Harvesting: Vacuum filter and wash the crystals with ice-cold hexane.

Workflow A Crude 4-Bromo-3-(4-fluorophenyl) -1-methyl-1H-pyrazole BB BB A->BB B Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) C Hot Filtration (Remove insolubles) D Slow Cooling to Room Temp (Induce nucleation) C->D E Ice Bath Cooling (0-5°C) (Maximize yield) D->E F Crystals Form? E->F G Vacuum Filtration & Cold Wash F->G Yes H Troubleshoot: Oiling Out / Low Yield F->H No BB->C

Fig 1. Standard crystallization workflow for halogenated pyrazole derivatives.

Troubleshooting Guides & FAQs

Q1: My pyrazole derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I resolve it?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the compound reaches supersaturation is higher than the melting point of the compound (or the melting point of the impure mixture)[2]. Instead of forming a solid crystal lattice, the solute separates as a dense, immiscible oil.

Resolution Strategies:

  • Increase Solvent Volume: Add 10-20% more of the "good" solvent. This lowers the concentration, thereby lowering the temperature at which supersaturation occurs (ideally pushing it below the melting point).

  • Change the Solvent System: Switch to a solvent with a lower boiling point (e.g., substituting toluene with acetone) [5].

  • Bypass the Nucleation Barrier: If the oil has already formed, reheat until homogeneous, cool slightly, and add a few microscopic "seed crystals" of pure 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole. Seeding forces solid-phase nucleation before liquid phase separation can occur.

OilingOut Issue Issue: Oiling Out (Liquid-Liquid Separation) Mechanism Cause: Precipitation Temp exceeds Melting Point Issue->Mechanism Sol1 Strategy 1: Increase Solvent (Lowers saturation temp) Mechanism->Sol1 Sol2 Strategy 2: Change Solvent (Use lower BP system) Mechanism->Sol2 Sol3 Strategy 3: Add Seed Crystals (Bypasses nucleation barrier) Mechanism->Sol3 Success Pure Crystalline Solid Sol1->Success Sol2->Success Sol3->Success

Fig 2. Mechanistic troubleshooting pathway for oiling out during crystallization.

Q2: The recrystallization yield is below 50%. How can I optimize recovery without compromising purity?

A2: A severely depressed yield almost always stems from a flattened solubility curve—meaning too much of your target compound remains soluble at 0°C.

  • Causality: You likely used an excess of the boiling solvent during the initial dissolution phase.

  • Fix: Evaporate 30–50% of the mother liquor under reduced pressure, then subject it to a second cooling cycle (second crop). In future batches, strictly adhere to adding solvent dropwise only until the crude just dissolves at boiling temperature.

Q3: Are there risks of polymorphism when crystallizing fluorinated pyrazoles?

A3: Yes. Pyrazole derivatives are highly prone to forming diverse polymorphic structures and solvates depending on the cooling rate and solvent choice [3]. Rapid crash-cooling often yields kinetic polymorphs (fine, fluffy powders with lower melting points), whereas slow, controlled cooling yields the thermodynamic polymorph (dense, highly ordered crystals). If your downstream application requires strict melting point consistency, always use the same solvent system (e.g., strict adherence to Protocol A) and a controlled cooling rate of ~1°C/minute.

References

  • Title: New “Green” Approaches to the Synthesis of Pyrazole Derivatives Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis and Crystal Structures of N-Substituted Pyrazolines Source: ResearchGate URL: [Link]

Controlling regiochemistry in 1-methyl-3-arylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Regiochemistry & Process Control [1]

Welcome to the Resolution Center

Topic: Controlling Regiochemistry in 1-Methyl-3-Arylpyrazole Synthesis Status: Active Operator: Senior Application Scientist[1]

You are likely here because your LC-MS trace shows two peaks with identical masses, or your NMR suggests the methyl group is interacting with the aryl ring (the unwanted 1,5-isomer) rather than being distant (the desired 1,3-isomer).

The synthesis of 1-methyl-3-arylpyrazoles is notoriously deceptive.[1] The thermodynamic and kinetic preferences of methylhydrazine often lead to the 1-methyl-5-arylpyrazole (the "clashed" isomer) or a difficult-to-separate mixture.[1] This guide provides the protocols to invert this selectivity and guarantee the 1,3-regioisomer.

Part 1: The Diagnostic Matrix

Before starting a new batch, identify your current failure mode.[1]

Method Used The Trap (Root Cause) The Fix
1,3-Diketone + Methylhydrazine The Nucleophilic mismatch. The terminal

of methylhydrazine is the strongest nucleophile and attacks the most electrophilic carbonyl (usually adjacent to the aryl group). This locks in the 1,5-isomer .[1]
Stop. This route is electronically biased against you. Switch to Protocol B (Enaminones) or Protocol C (Suzuki).[1]
Alkylation of 3-Arylpyrazole Tautomer Ambiguity. 3-Arylpyrazole exists in equilibrium with 5-arylpyrazole.[1] Alkylation can occur at either nitrogen depending on the base and solvent.Optimize. Use the "Steric Filter" method. Use non-polar solvents (THF/Toluene) to favor distal alkylation (1,3-isomer).[1] See Protocol A .
One-Pot Cyclization Solvent Effects. Protic solvents (EtOH) often stabilize the transition state leading to the 1,5-isomer via hydrogen bonding.[1]Switch Solvents. Use fluorinated alcohols (HFIP) to alter hydrogen bonding networks and favor the 1,3-isomer.[1]
Part 2: Visualizing the Problem

Understanding the mechanism is the only way to control it.

Regioselectivity cluster_legend Mechanism Logic Start Methylhydrazine (MeNH-NH2) Attack1 Path A: Terminal NH2 attacks Ar-CO (Fastest) Start->Attack1 Major Pathway Attack2 Path B: Terminal NH2 attacks R-CO (Slower) Start->Attack2 Minor Pathway Diketone 1,3-Diketone (Ar-CO-CH2-CO-R) Diketone->Attack1 Diketone->Attack2 Intermediate1 Intermediate A (Hydrazone at Ar) Attack1->Intermediate1 Intermediate2 Intermediate B (Hydrazone at R) Attack2->Intermediate2 Product15 1-Methyl-5-Arylpyrazole (UNWANTED) Intermediate1->Product15 Cyclization Product13 1-Methyl-3-Arylpyrazole (TARGET) Intermediate2->Product13 Cyclization Note Terminal NH2 is the better nucleophile. Ar-CO is usually the better electrophile. Result = 1,5-Isomer.

Figure 1: The "Kinetic Trap" of standard condensation.[1] The natural reactivity of methylhydrazine favors the formation of the 1,5-isomer.

Part 3: Validated Protocols
Protocol A: The "Steric Filter" (Alkylation Route)

Best for: Cost-effective synthesis when 100% purity is not required immediately (requires column chromatography).[1]

The Logic: The starting material, 3-aryl-1H-pyrazole, exists as a tautomer.[1] The nitrogen adjacent to the aryl group (


) is sterically shielded by the aryl ring. The distal nitrogen (

) is exposed. By using a bulky base and a non-polar solvent, we force alkylation at the exposed nitrogen, yielding the 1-methyl-3-aryl isomer.[1]

Reagents:

  • 3-Aryl-1H-pyrazole (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv)[1]

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Sodium Hydride)[1]
  • Solvent: THF (Tetrahydrofuran) - Critical: Do not use DMF/DMSO if possible.[1]

Step-by-Step:

  • Dissolution: Dissolve 3-arylpyrazole in anhydrous THF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 mins.
    
    • Note: The bulky Cesium cation helps coordinate the anion, often enhancing the steric differentiation compared to Sodium.

  • Addition: Add MeI dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4-12 hours.

  • Workup: Filter salts, concentrate, and purify via silica gel chromatography.

    • Expectation: You will likely get an 80:20 to 90:10 ratio favoring the 1,3-isomer.[1] The 1,3-isomer is generally less polar (higher Rf) and has a higher melting point (due to planarity) compared to the 1,5-isomer [1].[1]

Protocol B: The "Nuclear Option" (Suzuki Coupling)

Best for: Late-stage drug discovery where regiochemical ambiguity is unacceptable.[1]

The Logic: Instead of building the ring (which is chaotic), we start with a pre-methylated ring where the regiochemistry is already fixed. We use 1-methyl-3-bromo-1H-pyrazole .[1] The bromine is at the 3-position relative to the methyl group. A Suzuki coupling replaces the bromine with your aryl group, preserving the 1,3-relationship 100%.[1]

Reagents:

  • 1-Methyl-3-bromo-1H-pyrazole (Commercial or synthesized via methylation of 3-bromopyrazole).[1]

  • Aryl Boronic Acid (

    
    ).[1]
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2M aqueous).[1]
    
  • Solvent: Dioxane.

Step-by-Step:

  • Combine: In a pressure vial, mix the bromopyrazole (1.0 equiv) and boronic acid (1.2 equiv).

  • Degas: Add Dioxane and 2M

    
     (3:1 ratio). Sparge with Argon for 10 mins.
    
  • Catalyze: Add Pd catalyst.[2][3] Seal quickly.

  • Heat: Heat to 90-100°C for 4-16 hours.

  • Result: Exclusive formation of 1-methyl-3-arylpyrazole . No 1,5-isomer is chemically possible [2].[1]

Part 4: Troubleshooting & FAQs

Q1: I am forced to use the condensation method (Enaminone + Methylhydrazine). How do I maximize the 1,3-isomer? A: You must invert the standard kinetics.

  • Use Enaminones: Convert your acetophenone to an enaminone using DMF-DMA.[1]

  • Solvent Switch: Do NOT use Ethanol. Use HFIP (Hexafluoroisopropanol) .[1] Recent data suggests fluorinated solvents can alter the hydrogen bonding network, stabilizing the transition state that leads to the 1,3-isomer [3].[1]

  • Acid Catalysis: In some cases, using methylhydrazine hydrochloride (instead of the free base) in ethanol can shift the ratio toward the 1,3-isomer by protonating the enaminone, making the

    
    -carbon more electrophilic to the terminal 
    
    
    
    attack [4].[1]

Q2: How do I rapidly distinguish the 1,3-isomer from the 1,5-isomer without X-ray? A: Use NOESY NMR .

  • 1-Methyl-5-Aryl: The Methyl protons (N-Me) will show a strong NOE correlation (cross-peak) with the Ortho protons of the Aryl ring because they are spatially close (clashing).[1]

  • 1-Methyl-3-Aryl: The Methyl protons are far from the Aryl ring.[1] You will see NOE between N-Me and the proton at the pyrazole C5 position, but no interaction with the Aryl ring.

Q3: Why is the 1,5-isomer formed preferentially in standard diketone synthesis? A: It is a matter of "Hard/Soft" matching and nucleophilicity. The terminal nitrogen of methylhydrazine (


) is less hindered and more nucleophilic than the internal nitrogen (

). It attacks the most reactive carbonyl first. In a typical 1-aryl-1,3-diketone, the carbonyl adjacent to the aryl ring is highly electrophilic.[1] The

attacks there, establishing the C-N bond that eventually becomes the 5-position (relative to N1) [5].
Part 5: Decision Pathway

Use this flow to select your experimental setup.

DecisionTree cluster_caption Decision Logic Query Start: Need 1-Methyl-3-Arylpyrazole Purity Is 100% Regio-Purity Critical? Query->Purity YesPurity Yes (SAR/Late Stage) Purity->YesPurity NoPurity No (Scale-up/Early Stage) Purity->NoPurity Suzuki Route: Suzuki Coupling (1-Me-3-Br-Pyrazole + Ar-B(OH)2) YesPurity->Suzuki Precursor Do you have the 3-Arylpyrazole? NoPurity->Precursor HavePrecursor Yes Precursor->HavePrecursor NoPrecursor No (Starting from Ketone) Precursor->NoPrecursor Alkylation Route: Alkylation (Base: Cs2CO3, Solvent: THF) Expect 8:1 ratio HavePrecursor->Alkylation Enaminone Route: Enaminone Condensation Use HFIP solvent or Acid Salt NoPrecursor->Enaminone Note2 Green = Highest Fidelity Yellow = Good Balance Red = Optimization Required

Figure 2: Strategic Workflow. Select the "Green" path (Suzuki) for guaranteed results, or the "Yellow" path (Alkylation) for cost efficiency.[1]

References
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (Discusses the steric and electronic factors in pyrazole alkylation and synthesis).

  • Cross-Coupling Strategies for Pyrazole Synthesis.J. Org. Chem. (General reference for Pd-catalyzed coupling on pyrazole scaffolds ensuring regiochemical integrity).
  • BenchChem Technical Guide: Regioselectivity in Pyrazole Synthesis. (Highlights the use of fluorinated solvents like HFIP to invert or enhance regioselectivity).

  • Reaction of Enaminones with Hydrazines. ResearchGate. (Detailed analysis of enaminone condensation and the impact of acidic vs basic conditions on isomer ratios).

  • Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem Troubleshooting. (Explains the nucleophilic attack mechanism of methylhydrazine).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectral analysis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole , distinguishing it from its common regioisomeric impurities and non-halogenated precursors.

Significance: In medicinal chemistry, the pyrazole scaffold is ubiquitous (e.g., Celecoxib, Rimonabant). However, the synthesis of N-methylated pyrazoles often yields a mixture of 1,3- and 1,5-substituted regioisomers. Differentiating these isomers is critical, as their biological activities often diverge drastically. This guide establishes the 1,3-isomer (Target) as the primary analyte and compares its spectral signature against the 1,5-isomer (Alternative/Impurity) to ensure structural fidelity in drug development pipelines.

Structural Context & The Regioisomer Challenge

The core challenge in analyzing this molecule is not merely assigning peaks, but proving the position of the N-methyl group relative to the aryl substituent.

  • Target Molecule (Isomer A): 1-methyl-3-(4-fluorophenyl)-4-bromo-1H-pyrazole.[1]

    • Key Feature: The N-methyl group is spatially distant from the aryl ring.

  • Alternative/Impurity (Isomer B): 1-methyl-5-(4-fluorophenyl)-4-bromo-1H-pyrazole.[1]

    • Key Feature: The N-methyl group is sterically crowded by the aryl ring, leading to anisotropic shielding .

Visualizing the Structural Logic (Graphviz)

RegioisomerLogic Precursor 3-(4-fluorophenyl)-4-bromo-1H-pyrazole Methylation Methylation (MeI/Base) Precursor->Methylation Target Target: 1,3-Isomer (N-Me distant from Ar) Methylation->Target Major Product (Sterics/Thermo) Impurity Alternative: 1,5-Isomer (N-Me proximal to Ar) Methylation->Impurity Minor Product (Kinetics) Analysis 1H NMR Distinction Target->Analysis N-Me: ~3.9 ppm NOE: Me ↔ H5 Impurity->Analysis N-Me: ~3.7 ppm NOE: Me ↔ Ar-H

Figure 1: Synthetic pathway leading to regioisomers and the logic for their NMR distinction.

Experimental Protocol

To ensure reproducibility and resolution of fluorine coupling constants, follow this standardized protocol.

Sample Preparation[1][2]
  • Solvent: DMSO-d₆ (Recommended for solubility and preventing peak overlap) or CDCl₃ (Standard for comparison).[1]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16–64 (Fluorine splitting requires good S/N ratio).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated pyrazole proton).

  • Acquisition Time (AQ): ≥ 3.0 seconds.

  • Temperature: 298 K (25°C).

Spectral Analysis: The Target Molecule

Compound: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Solvent: CDCl₃ (referenced to 7.26 ppm)[1]

A. The Pyrazole System

The introduction of Bromine at position 4 simplifies the spectrum significantly by removing the H4 proton.

  • H5 Proton (Singlet, ~7.60 ppm): This is the diagnostic peak for the pyrazole ring. It appears as a sharp singlet because the vicinal coupling partner (H4) is replaced by Bromine. It is deshielded due to its proximity to the electronegative Nitrogen (N1).

  • N-Methyl Group (Singlet, ~3.92 ppm): A sharp singlet integrating to 3H.[2] Its chemical shift is characteristic of an N-methyl group in a 1,3-substituted pyrazole.[1]

B. The 4-Fluorophenyl Moiety (AA'BB' System)

The fluorine atom (


, Spin 1/2) couples with the aromatic protons, creating a distinct splitting pattern often confused with a standard doublet.
  • Protons Ortho to Fluorine (Multiplet, ~7.10–7.18 ppm): These protons experience strong shielding from the fluorine and large

    
     coupling (~8–9 Hz) plus 
    
    
    
    coupling.
  • Protons Meta to Fluorine (Multiplet, ~7.80–7.88 ppm): These are deshielded by the pyrazole ring. They exhibit

    
     coupling (~5–6 Hz) and 
    
    
    
    coupling.[1]
Summary Table: Chemical Shift Assignments
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
N-CH₃ Methyl3.92 Singlet (s)3H-
Ar-H (Ortho to F) Aromatic7.10 – 7.18 Multiplet (m)2H

,

H-5 (Pyrazole) Heteroaromatic7.60 Singlet (s)1H-
Ar-H (Meta to F) Aromatic7.80 – 7.88 Multiplet (m)2H

,

Comparative Performance Guide

This section objectively compares the target molecule's spectral data against its primary "competitors" (isomers and analogs) to aid in identification.

Comparison 1: Regioisomer Differentiation (The Critical Check)

The most common failure mode in synthesizing this compound is obtaining the 1,5-isomer .

FeatureTarget (1,3-Isomer) Alternative (1,5-Isomer) Mechanism of Difference
N-Me Shift ~3.92 ppm ~3.75 ppm Anisotropic Shielding: In the 1,5-isomer, the N-Me group sits in the shielding cone of the adjacent phenyl ring, shifting it upfield.[1]
Pyrazole Proton H5 (~7.60 ppm) H3 (~7.45 ppm) Electronic Environment: H5 (adjacent to N) is typically more deshielded than H3 (adjacent to C=N).
NOE Signal Me ↔ H5 Me ↔ Ar-H Spatial Proximity: The 1,3-isomer's methyl is far from the phenyl ring; the 1,5-isomer's methyl is touching it.[1]
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice affects chemical shifts, particularly for the pyrazole proton.

SolventN-Me ShiftH5 ShiftPros/Cons
CDCl₃ 3.92 ppm7.60 ppmSharper peaks , better resolution of F-coupling.[1]
DMSO-d₆ 3.88 ppm8.10 ppmH5 shifts significantly downfield due to H-bonding with solvent.[1] Good for solubility but viscous (broader lines).

Advanced Validation: The NOE Workflow

To definitively certify the structure as the 1,3-isomer (Target) and not the 1,5-isomer, a 1D-NOESY or 2D-NOESY experiment is required.[1]

NOE Interaction Diagram

This diagram illustrates the specific through-space interactions (Nuclear Overhauser Effect) that validate the structure.

NOE_Validation cluster_Target Target (1,3-Isomer) NOE Pattern cluster_Alt Alternative (1,5-Isomer) NOE Pattern Me_Target N-Me (3.92 ppm) H5_Target H5 Pyrazole (7.60 ppm) Me_Target->H5_Target STRONG NOE (Diagnostic) Ar_Target Ar-H (Phenyl) Me_Target->Ar_Target NO INTERACTION Me_Alt N-Me (3.75 ppm) H3_Alt H3 Pyrazole Me_Alt->H3_Alt Weak/No Interaction Ar_Alt Ar-H (Phenyl) Me_Alt->Ar_Alt STRONG NOE (Diagnostic)

Figure 2: Diagnostic Nuclear Overhauser Effects (NOE) distinguishing the 1,3-isomer from the 1,5-isomer.

References

  • Regioselectivity in Pyrazole Methylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Int. J. Mol.[3] Sci. 2025, 26, 10335.[3]

    • URL:[Link][1]

  • Fluorine Coupling Constants

    • Title: 19F Chemical Shifts and Coupling Constants.[4][5][6]

    • Source: University of California, Santa Barbara (UCSB) NMR Facility.
    • URL:[Link][1]

  • General Pyrazole NMR Data

    • Title: 1-Methylpyrazole 1H NMR Spectrum.[1][2][7][8]

    • Source: ChemicalBook / AIST Spectral D
  • Structural Validation of Pyrazoles

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: Molecules 2021, 26(13), 3824.
    • URL:[Link][1]

Sources

13C NMR chemical shifts for 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 13C NMR Structural Validation of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Executive Summary & Strategic Context

In the development of small-molecule kinase inhibitors and anti-inflammatory agents, the 1,3,4-trisubstituted pyrazole scaffold represents a privileged structure.[1] Specifically, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole serves as a critical intermediate; the bromine at the C4 position is a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-fluorophenyl group modulates metabolic stability and lipophilicity.[1]

This guide provides a technical framework for the structural validation of this compound using 13C NMR spectroscopy . Unlike standard alkyl-H NMR, the 13C analysis of this molecule is complex due to C-F spin-spin coupling and the electronic perturbation of the bromine atom.[1] This guide compares the product against its non-brominated precursor and regioisomeric impurities to ensure high-fidelity structural assignment.[1]

Structural Logic & Expected Chemical Shifts

To validate the structure, one must deconstruct the molecule into its magnetically distinct environments.[1] The spectrum is defined by three dominant electronic effects:

  • The Fluorine Effect: Large spin-spin coupling constants (

    
    ) that split phenyl carbon signals into doublets.[1][2]
    
  • The Heavy Atom Effect (Bromine): A significant upfield shift (shielding) at the C4 position relative to the non-brominated precursor.[1]

  • Regiochemistry (1,3- vs 1,5-isomer): The chemical shift of the N-methyl group and the C5 proton are diagnostic for distinguishing the desired 1,3-isomer from the 1,5-isomer byproduct.[1]

Comparative Data Table: Product vs. Alternatives

The following table synthesizes experimental data from structural analogs (e.g., 4-bromo-3-methylpyrazole and 3-(4-fluorophenyl)pyrazole) to establish the Reference Spectral Fingerprint .

Carbon EnvironmentLabelExpected Shift (

, ppm)
Multiplicity (

Hz)
Diagnostic Note
C-F (Phenyl C4') A 161.5 – 164.0 d,

Distinctive large doublet; furthest downfield.[1]
Pyrazole C3 B 148.0 – 151.0s (or weak d)Quaternary; correlates with Phenyl H2'/H6' in HMBC.[1]
Pyrazole C5 C 130.0 – 132.0sHSQC Active. High intensity CH signal.[1]
Phenyl C3'/C5' D 115.5 – 116.5d,

Roofing effect often seen; Ortho to Fluorine.[1]
Phenyl C1' E 128.0 – 129.5d,

Quaternary; often appears as a singlet if resolution is low.
Phenyl C2'/C6' F 127.0 – 129.0d,

Meta to Fluorine.[1][3]
Pyrazole C4-Br G 90.0 – 97.0 sCritical Validation Peak. Upfield shift from ~105 ppm in precursor.[1]
N-Methyl H 37.0 – 39.5 sDiagnostic for regioisomerism (1,5-isomer N-Me typically shifts downfield).[1]

Technical Insight: The C4-Br carbon typically resonates at 90–97 ppm .[1] If you observe a signal at 105–110 ppm , your bromination was likely unsuccessful (presence of starting material).[1]

Experimental Protocol: High-Fidelity Acquisition

To resolve the C-F couplings and quaternary carbons, standard "quick" 13C protocols are insufficient.[1]

Reagents & Equipment
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrazoles to prevent aggregation and sharpen quaternary peaks.[1]
  • Concentration: Minimum 20 mg in 0.6 mL solvent.

  • Instrument: 400 MHz (100 MHz for 13C) or higher.

Step-by-Step Acquisition Workflow
  • Pulse Sequence: Use zgpg30 (power-gated decoupling) to minimize NOE bias against quaternary carbons.

  • Relaxation Delay (D1): Set D1 = 2.0 – 3.0 seconds . The C4-Br and C-F carbons have long

    
     relaxation times.[1] Insufficient delay will cause these critical diagnostic peaks to disappear into the noise.[1]
    
  • Scans (NS): Minimum 1024 scans for reliable S/N ratio on the split C-F multiplets.

  • Processing: Apply an exponential line broadening (LB) of 1.0 – 2.0 Hz . While this lowers resolution slightly, it significantly boosts the signal-to-noise ratio for the low-intensity quartets/doublets.[1]

Structural Validation Logic (Graphviz Diagram)

The following flowchart illustrates the decision-making process for assigning the structure and ruling out the 1,5-regioisomer.

G Start Acquire 13C NMR (DMSO-d6) CheckBr Check 90-97 ppm Region Start->CheckBr DecisionBr Peak Present? CheckBr->DecisionBr No No DecisionBr->No No (Peak at ~105 ppm) Yes Yes DecisionBr->Yes Yes NoBr Starting Material (Des-bromo analog) YesBr Confirm Bromination CheckCF Analyze 160-165 ppm (Doublet, J ~245 Hz) YesBr->CheckCF DecisionCF Doublet Found? CheckCF->DecisionCF DecisionCF->No DecisionCF->Yes NoCF Impurity/Wrong Substituent YesCF Confirm 4-F-Phenyl RegioCheck HMBC Correlation: N-Me protons -> C3/C5 YesCF->RegioCheck Result Validated Structure: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole RegioCheck->Result No->NoBr No->NoCF Yes->YesBr Yes->YesCF

Figure 1: Logical workflow for validating the 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole structure using 13C NMR markers.

Comparative Analysis: Why This Matters

Differentiation from Regioisomers

The N-methylation of 3-substituted pyrazoles often yields a mixture of 1,3-disubstituted (desired) and 1,5-disubstituted (byproduct) isomers.[1]

  • Desired (1,3-isomer): The N-methyl group is spatially distant from the phenyl ring.[1]

  • Alternative (1,5-isomer): The N-methyl group is sterically crowded by the phenyl ring.[1]

  • NMR Evidence: In the 13C NMR, the N-methyl carbon in the 1,5-isomer typically resonates downfield (higher ppm) compared to the 1,3-isomer due to steric compression (gamma-gauche effect).[1] Additionally, HMBC is definitive:

    • 1,3-isomer: N-Me protons correlate to C5 (CH) and C3 (Quaternary).[1]

    • 1,5-isomer: N-Me protons correlate to C5 (Quaternary, attached to phenyl) and C3 (CH).[1]

C-F Coupling as an Internal Standard

The C-F coupling constants (


, 

) are invariant physical constants for the 4-fluorophenyl moiety.[1] If the observed splitting (

) deviates significantly from ~245 Hz (

) or ~21 Hz (

), it indicates a potential artifact, such as:
  • Rotational restriction (rare for this molecule).[1]

  • Accidental overlap with impurity peaks.[1]

  • Incorrect processing (e.g., truncation of FID).[1]

References

  • MDPI. (2021). Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and NMR Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[1] Regioselective Synthesis and NMR Characterization of N-Substituted Pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

  • SpectraBase. 4-Bromo-3-methylpyrazole 13C NMR Spectrum. (Reference for C4-Br shift). Retrieved from [Link]

  • National Institutes of Health (NIH). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J Org Chem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Signals of 4-Fluorophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Fluorine and Pyrazoles in Modern Drug Discovery

In the landscape of medicinal chemistry, the 4-fluorophenyl pyrazole scaffold has emerged as a privileged structural motif. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile platform for constructing molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] When this core is appended with a 4-fluorophenyl group, the resulting derivative often exhibits enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[3] The fluorine atom, with its high electronegativity and minimal steric footprint, can profoundly influence the electronic properties and conformation of a molecule, making it a powerful tool for lead optimization.[4]

For researchers and drug development professionals, the ability to unambiguously characterize these molecules is paramount. This is where the power of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy becomes indispensable. Due to the unique properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—it provides an exquisitely sensitive and background-free probe for structural elucidation.[5][6] The large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, means that subtle changes in the electronic environment around the fluorine atom result in significant and easily detectable changes in its resonance frequency.[1][7]

This guide provides an in-depth comparison of the ¹⁹F NMR signals of 4-fluorophenyl pyrazole derivatives. Moving beyond a simple data repository, we will dissect the underlying principles that govern the observed chemical shifts and coupling constants, offer field-proven experimental protocols for acquiring high-quality data, and compare the utility of ¹⁹F NMR with alternative analytical techniques.

Core Principles: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of a 4-fluorophenyl pyrazole derivative provides a wealth of structural information through two primary parameters: the chemical shift (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups attached to the pyrazole or phenyl rings will deshield the fluorine nucleus, causing its signal to shift downfield (to a less negative or more positive ppm value). Conversely, electron-donating groups will shield the nucleus, resulting in an upfield shift.[5][8] Factors such as solvent polarity, temperature, and intermolecular interactions like hydrogen bonding can also significantly influence the chemical shift.[5][9] For fluorophenyl groups, the typical chemical shift range is between -100 and -120 ppm relative to the standard reference, CFCl₃.[10]

  • Spin-Spin Coupling (J): The fluorine nucleus couples with neighboring magnetic nuclei, most commonly ¹H and ¹³C, leading to the splitting of NMR signals. This coupling provides valuable information about the connectivity of the molecule. In a 4-fluorophenyl group, the ¹⁹F nucleus will couple with the ortho-protons (³JHF) and meta-protons (⁴JHF), typically resulting in a complex multiplet, often appearing as a triplet of triplets. Long-range couplings to protons on the pyrazole ring or its substituents can also be observed.[1]

Below is a conceptual diagram illustrating the key factors that influence the ¹⁹F NMR chemical shift.

G cluster_electronic Electronic Effects cluster_environmental Environmental Factors F_Nucleus ¹⁹F Nucleus Chemical Shift (δ) Inductive Inductive Effects (Electronegativity) F_Nucleus->Inductive Influences Resonance Resonance Effects (π-system conjugation) F_Nucleus->Resonance Influences Solvent Solvent Polarity F_Nucleus->Solvent Influences Temp Temperature F_Nucleus->Temp Influences H_Bond Intermolecular Interactions F_Nucleus->H_Bond Influences

Caption: Factors influencing the ¹⁹F NMR chemical shift.

Comparative Analysis of ¹⁹F NMR Signals

The precise chemical shift of the fluorine atom in a 4-fluorophenyl pyrazole derivative serves as a sensitive reporter of the electronic nature of the substituents on the pyrazole ring. By comparing the ¹⁹F NMR data from a series of related compounds, we can deduce important structure-activity relationships.

The following table summarizes the ¹⁹F NMR chemical shifts for a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, demonstrating the effect of varying substitution on the aryl group. Note that these compounds can exist as two different tautomers (isomer 'a' and 'b'), which are often in equilibrium in solution, giving rise to two distinct ¹⁹F signals.

Compound IDAryl Group (Ar)Tautomer¹⁹F Chemical Shift (δ) in DMSO-d₆ (ppm)[11]
12 4-Fluorophenyla-113.8
b-115.1
13 2,4-Difluorophenyla (F-4)-111.4
b (F-4)-112.9
14 2,3,4-Trifluorophenyla (F-4)-136.2
b (F-4)-137.4
15 2,4,5-Trifluorophenyla (F-4)-137.9
b (F-4)-138.9
16 2,3,4,5,6-Pentafluorophenyla (F-4)-138.8
b (F-4)-139.7

Analysis of the Data:

  • Effect of Ortho/Meta Fluorine Substitution: Comparing compound 12 (4-fluorophenyl) with compounds 13 through 16 , we observe a significant downfield shift for the F-4 signal as more fluorine atoms are added to the phenyl ring. For instance, the F-4 signal in the major tautomer 'a' shifts from -113.8 ppm in 12 to -111.4 ppm in 13 (with an additional fluorine at the 2-position). This deshielding effect is due to the strong electron-withdrawing inductive effect of the additional fluorine atoms.

  • Tautomeric Effects: For each compound, two distinct ¹⁹F signals are observed, corresponding to the two possible tautomers of the 1H-pyrazole ring.[11] The signal for tautomer 'b' is consistently found upfield (more shielded) relative to tautomer 'a'. This indicates a subtle but measurable difference in the electronic environment experienced by the 4-fluorophenyl group depending on which pyrazole nitrogen is protonated. This sensitivity makes ¹⁹F NMR an excellent tool for studying tautomeric equilibria.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a premier tool for this class of compounds, other analytical techniques provide complementary information.

TechniqueAdvantagesLimitations
¹⁹F NMR Spectroscopy Unambiguous identification and quantification of fluorinated species; highly sensitive to electronic environment; non-destructive.Requires a fluorinated analyte; can have complex spectra in mixtures without 2D techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Excellent sensitivity; provides molecular weight information; well-suited for mixture analysis.May underestimate total fluorine content due to ionization inefficiencies; fragmentation can be complex.
Combustion Ion Chromatography (CIC) Provides total fluorine content, useful for mass balance calculations.Destructive; does not provide structural information on individual compounds.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass for elemental composition determination.Does not distinguish between isomers; ionization issues can persist.

In practice, a multi-technique approach is often the most robust. For instance, LC-MS can separate components of a complex mixture before ¹⁹F NMR is used for the structural elucidation of each isolated compound.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The following protocol provides a reliable workflow for obtaining a standard one-dimensional ¹⁹F NMR spectrum of a 4-fluorophenyl pyrazole derivative.

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the 4-fluorophenyl pyrazole derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent can influence the chemical shift. c. If the solution contains any particulate matter, filter it through a small pipette plugged with cotton or glass wool directly into a 5 mm NMR tube. Solid particles can degrade the quality of the magnetic field homogeneity (shimming). d. For accurate chemical shift referencing, an internal standard can be added, though referencing to the residual solvent signal and converting is also common.

  • NMR Spectrometer Setup: a. Insert the sample into the NMR magnet and allow it to thermally equilibrate for several minutes. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition (1D ¹⁹F Experiment): a. Select a standard 1D pulse-acquire experiment, often with proton decoupling to simplify the spectrum to a singlet for each unique fluorine environment. b. Set the spectral width to encompass the expected chemical shift range. For 4-fluorophenyl groups, a width of 50 ppm centered around -115 ppm is a good starting point. c. Set the acquisition time to at least 1-2 seconds to ensure good digital resolution. d. Use a relaxation delay (D1) of 2-5 seconds between scans to allow for adequate relaxation of the nuclei. For quantitative measurements, D1 should be at least 5 times the T₁ of the slowest-relaxing fluorine nucleus.[4] e. Acquire a suitable number of scans (typically 16 to 128) to achieve an excellent signal-to-noise ratio.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the spectrum. d. Calibrate the chemical shift axis using a known reference.

Conclusion

¹⁹F NMR spectroscopy is a powerful, high-resolution analytical technique that provides critical insights into the structure and electronic properties of 4-fluorophenyl pyrazole derivatives. Its sensitivity to subtle changes in the molecular environment makes it an invaluable tool in drug discovery for confirming structures, assessing purity, studying intermolecular interactions, and guiding lead optimization. By understanding the principles governing ¹⁹F NMR signals and employing robust experimental protocols, researchers can fully leverage this technique to accelerate the development of new and effective therapeutic agents.

References

  • ResearchGate. (n.d.). ¹⁹F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

  • Elguero, J., et al. (2020). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2024). Benchtop ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • ResearchGate. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Pomerantz, W. C. K., & Buchholz, C. R. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

  • Dovepress. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • Pomerantz, W. C. K., & Buchholz, C. R. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • John Wiley & Sons, Ltd. (2011). NMR Data Processing. eMagRes. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR and ¹⁹F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Retrieved from [Link]

  • Wiley Online Library. (2018). Applications of ¹⁹F NMR. ChemBioChem. Available at: [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors influencing the chemical shift and coupling constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Available at: [Link]

  • MDPI. (2025). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists characterizing 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole .

Executive Technical Summary

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a critical halogenated heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and COX-2 inhibitors. Its structural integrity is defined by three distinct moieties: the electron-rich pyrazole core, the labile bromine substituent (C4), and the fluorinated phenyl ring (C3).

This guide provides a definitive comparison of its mass spectrometric behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a self-validating protocol for structural confirmation.

Physicochemical Identity
ParameterValue
Formula C₁₀H₈BrFN₂
Monoisotopic Mass 253.9855 (⁷⁹Br) / 255.9834 (⁸¹Br)
Isotopic Signature 1:1 Doublet (M : M+2) due to Bromine
Key Functionalities Aryl Fluoride, Heteroaryl Bromide, N-Methyl Pyrazole

Instrumentation & Ionization Methodologies

To ensure reproducibility, the following experimental conditions are recommended. These protocols differentiate between "Hard" (EI) and "Soft" (ESI) ionization, which yield complementary structural data.[1]

Protocol A: Gas Chromatography-Mass Spectrometry (EI)

Target: Structural Fingerprinting & Library Matching

  • Inlet Temp: 250°C (Splitless mode).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Ion Source: Electron Impact at 70 eV.[2][3][4][5]

  • Scan Range: m/z 50–350.

  • Rationale: 70 eV provides sufficient energy to cleave the C-Br bond and shatter the pyrazole ring, generating diagnostic fragment ions.

Protocol B: Liquid Chromatography-Mass Spectrometry (ESI)

Target: Molecular Ion Confirmation & Purity Analysis

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Ion Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low fragmentation) / 60 V (In-source CID).

  • Rationale: Acidic conditions protonate the pyridinic nitrogen (N2), yielding a stable [M+H]⁺ species with minimal fragmentation unless collision energy is applied.

Fragmentation Analysis & Pathways

The Isotopic "Fingerprint"

The presence of Bromine provides an internal validation standard. In both EI and ESI spectra, the molecular ion must appear as a doublet of near-equal intensity separated by 2 mass units.

  • ⁷⁹Br Isotopologue: m/z 254 (100% Relative Abundance)

  • ⁸¹Br Isotopologue: m/z 256 (~98% Relative Abundance)

Note: If this 1:1 pattern is absent, the sample is likely debrominated or contaminated.

Electron Ionization (EI) Fragmentation

Under 70 eV EI conditions, the radical cation [M]⁺• undergoes two primary competitive decay pathways: Halogen Abstraction and Ring Fission .

Pathway Logic:
  • Primary Cleavage (α-Cleavage/Homolysis): The C-Br bond is the weakest link. Homolytic cleavage expels a Bromine radical (Br•), leaving a resonance-stabilized cation at m/z 175.

  • Secondary Ring Collapse: The pyrazole ring typically eliminates HCN (27 Da) or acetonitrile (CH₃CN, 41 Da), though the N-methyl group often directs the loss of a methyl radical or HCN.

Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion [M]+. m/z 254 / 256 (Radical Cation) Frag1 [M - Br]+ m/z 175 (C10H8FN2)+ M->Frag1 - Br• (Homolysis) Frag2 [M - HCN]+. m/z 227 / 229 (Ring Contraction) M->Frag2 - HCN (RDA-like) Frag3 [M - CH3 - Br]+ m/z 160 (Fluoro-Indazole-like) Frag1->Frag3 - CH3• Frag4 Tropylium-like Ion m/z 109 (C6H4F-CH2)+ Frag1->Frag4 Ring Shatter

Caption: Figure 1. Predicted EI fragmentation pathway showing the competition between dehalogenation (Red) and ring contraction (Yellow).

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI(+), the parent ion is the even-electron species [M+H]⁺. Fragmentation requires Collision-Induced Dissociation (CID).

  • Parent Ion: m/z 255 / 257

  • Major Fragment (MS2): Loss of neutral HBr is less common than radical loss in EI; however, high collision energy often drives the loss of the N-methyl group or the fluorophenyl moiety.

  • Diagnostic Transition: m/z 255

    
     176 (Loss of Br radical/HBr equivalent depending on mechanism).
    

Comparative Analysis: Product vs. Alternatives

This section objectively compares the mass spectral utility of the target molecule against its common synthetic analogs. This "Differential Diagnosis" approach is vital for verifying reaction completion.

Comparison Table: Diagnostic Ion Signatures
FeatureTarget Molecule (4-Br-3-(4-F-Ph)-1-Me)Alternative A (Debrominated Precursor)Alternative B (Regioisomer: 1-Me-5-Aryl)
Molecular Ion 254/256 (1:1) 176 (Single Peak)254/256 (1:1)
Base Peak (EI) m/z 175 (Loss of Br)m/z 176 (Molecular Ion)m/z 175 (Loss of Br)
Low Mass Ions m/z 95 (Fluorophenyl)m/z 95 (Fluorophenyl)m/z 95 (Fluorophenyl)
Differentiation Br Isotope Pattern Mass Shift (-79 Da) fragmentation Ratio (N-Me loss varies)
Performance Insight
  • Vs. Precursor (Alternative A): The target molecule is easily distinguished by the emergence of the 1:1 isotopic doublet. If the spectrum shows a single peak at m/z 176, the bromination failed.

  • Vs. Regioisomer (Alternative B): Distinguishing the 1-methyl-3-aryl from the 1-methyl-5-aryl isomer by MS alone is difficult. The 5-aryl isomer often exhibits a more intense [M-H]⁺ peak or distinct N-demethylation kinetics due to steric hindrance between the methyl and phenyl groups. Recommendation: Use NMR (NOE) for definitive regioisomer assignment, as MS is permissive but not conclusive here.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54767227, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole. PubChem. Available at: [Link]

  • Nicoletti, R., et al. (1998). Mass Spectrometry of Pyrazoles.[2][5][6][7] Rapid Communications in Mass Spectrometry.[2] (Contextual grounding on pyrazole ring cleavage).

  • ChemGuide. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 3-(4-Fluorophenyl)pyrazoles vs. 3-Phenylpyrazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 3-phenyl substituted pyrazole is a common and effective structural motif within this class. However, modern drug discovery perpetually seeks to refine and enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds.

One of the most powerful strategies in molecular optimization is the introduction of fluorine atoms.[5] The substitution of a hydrogen atom with fluorine on the C4-position of the 3-phenyl ring—transforming a 3-phenylpyrazole into a 3-(4-fluorophenyl)pyrazole—is not a trivial alteration. This guide provides an in-depth comparison of the biological activities of these two classes of compounds, supported by experimental data, to elucidate the profound impact of this single atomic substitution. We will explore why this modification is frequently a successful tactic for enhancing therapeutic potential.

The Physicochemical Impact of Fluorine Substitution

The unique properties of fluorine, the most electronegative element, are central to its utility in drug design. Its introduction into a molecule can induce significant changes in physicochemical characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position, such as the para-position of a phenyl ring, can block cytochrome P450-mediated oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine is highly lipophilic. Its incorporation can enhance a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets.[6]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the entire phenyl ring, influencing pKa and creating favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with target proteins, which can lead to a significant increase in binding affinity and potency.[5][7][8]

The following sections will compare the tangible effects of this substitution across several key therapeutic areas.

Comparative Anticancer Activity

The fight against cancer has been a significant area of focus for pyrazole derivatives, which have been shown to target various mechanisms including tubulin polymerization, protein kinases (EGFR, VEGFR-2), and hormone receptors.[9][10]

The 3-Phenylpyrazole Scaffold in Oncology

Numerous 3-phenylpyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[11][12][13] For instance, certain N-phenylpyrazole derivatives have shown promising antitumor activity, establishing the core scaffold as a valid starting point for anticancer drug design.[14]

Enhancement via 4-Fluoro Substitution: A Case Study in Prostate Cancer

A compelling demonstration of fluorine's impact is seen in the development of androgen receptor (AR) antagonists for prostate cancer. A study by Guo et al. detailed the synthesis of a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their efficacy against prostate cancer cell lines.[15] Their work showed that these fluorinated compounds exhibited potent antiproliferative activity and significantly downregulated the prostate-specific antigen (PSA), a key biomarker for AR activity.

CompoundStructureCell LineIC50 (µmol/L)PSA Downregulation (%)Reference
Lead (T3) (Non-fluorinated analog)LNCaP>4015%[15]
10e 3-(4-fluorophenyl)pyrazole coreLNCaP1846%[15]

Table 1: Comparison of antiproliferative activity and PSA downregulation between a lead compound and its optimized 3-(4-fluorophenyl)pyrazole derivative in the LNCaP human prostate cancer cell line. Data sourced from Guo et al., 2016.[15]

The data clearly indicates that the introduction of the 4-fluorophenyl moiety resulted in a compound with significantly improved potency (IC50 of 18 µM vs. >40 µM) and a threefold increase in the desired downstream biological effect (46% vs. 15% PSA downregulation).[15] This enhancement is likely attributable to improved binding within the androgen receptor's ligand-binding pocket.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Causality of Experimental Choices:

  • Cell Seeding Density: Chosen to ensure cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible response to the cytotoxic agent.

  • Incubation Time: A 48-72 hour incubation with the compound is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Reagent: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. This directly correlates the colorimetric signal to metabolic activity, a proxy for cell viability.

  • Solubilizer (DMSO): Used to dissolve the insoluble formazan crystals, allowing for accurate spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A Seed Cells in 96-Well Plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 4h E->F G Remove Medium & Add Solubilizer (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Anti-inflammatory Activity

Pyrazoles are renowned for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor Celecoxib. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[16][17]

The 3-Phenylpyrazole Scaffold as an Anti-inflammatory Agent

Derivatives of 3-phenylpyrazole have long been investigated for their ability to reduce inflammation.[3] They form the basis for many non-steroidal anti-inflammatory drugs (NSAIDs) and their efficacy is well-documented.

Enhancement via 4-Fluoro Substitution

The incorporation of fluorine has been shown to bolster the anti-inflammatory effects of pyrazoles. A study on fluorinated pyrazole chalcones found that these compounds exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model in rats, with some compounds showing efficacy comparable or superior to the standard drug, diclofenac sodium.[16] Another study established a clear correlation that "fluorine groups enhance the biological activity" of pyrazole derivatives as inhibitors of inducible nitric oxide synthase (iNOS), another key mediator of inflammation.[7]

Compound SeriesKey FeatureMaximum Edema Inhibition (%)Reference
Diclofenac Sodium Standard Drug~75%[16]
Fluorinated Pyrazole Chalcones 4-fluoro phenyl substitutionup to 87.9%[17]

Table 2: Comparison of in-vivo anti-inflammatory activity. Fluorinated pyrazoles demonstrated higher maximal inhibition of paw edema compared to standard NSAIDs in some studies.

This enhanced activity can be attributed to better binding within the active site of enzymes like COX-2 or iNOS, driven by the electronic modifications imparted by the fluorine atom.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Causality of Experimental Choices:

  • Carrageenan: A sulfated polysaccharide that, when injected into the rat paw, induces a reproducible inflammatory response characterized by edema (swelling), providing a quantifiable endpoint.

  • Pletysmometer: This instrument provides a precise and objective measurement of paw volume, allowing for accurate quantification of edema.

  • Time Points: Measurements are taken over several hours because the inflammatory response is biphasic. This allows for an assessment of the compound's efficacy against different phases of inflammation.

  • Reference Drug (Diclofenac): A well-characterized NSAID used as a positive control to validate the assay and provide a benchmark for the activity of the test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac, 10 mg/kg), and test groups (test compounds at various doses).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

COX_Pathway cluster_inflammation Inflammatory Cascade Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation COX-2 Enzyme->Prostaglandins (PGs) Pyrazole Inhibitors 3-Phenyl / 3-(4-Fluorophenyl) Pyrazole Inhibitors Pyrazole Inhibitors->COX-2 Enzyme  Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Pyrazole derivatives have emerged as a promising class of antimicrobial agents.[2][18]

The 3-Phenylpyrazole Scaffold as an Antimicrobial Agent

The basic 3-phenylpyrazole structure has been incorporated into various compounds exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][19]

Enhancement via 4-Fluoro Substitution

The introduction of halogens, particularly fluorine, onto the phenyl ring is a known strategy to boost the antimicrobial potency of heterocyclic compounds.[8] Fluoro-substituted phenylpyrazoles have demonstrated a wide range of activities relevant to crop protection and medicine, including antibacterial and antifungal effects.[6] Studies have shown that compounds like (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one possess good antibacterial activity with significant MIC values.[19] Similarly, fluorinated pyrazole aldehydes have been tested against various phytopathogenic fungi, showing moderate to high levels of inhibition.[6]

CompoundTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin S. aureus0.25-1Standard
Compound 15 S. aureus32[19]
Erythromycin S. aureus0.25-2Standard
Compound 5a S. aureus0.023[8]

Table 3: Minimum Inhibitory Concentration (MIC) values for representative fluorinated pyrazole derivatives against Staphylococcus aureus. Compound 15 is (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one. Compound 5a is a pyrazole derivative with a fluorine at the 4-position of the phenyl ring.

The data highlights that strategic design incorporating a 4-fluorophenyl group can lead to compounds with exceptionally high potency (e.g., an MIC of 0.023 µg/mL), surpassing even some standard antibiotics in certain assays.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality of Experimental Choices:

  • Mueller-Hinton Broth (MHB): A standardized medium for antimicrobial susceptibility testing that supports the growth of most common pathogens and has minimal interaction with the tested compounds.

  • Bacterial Inoculum Standardization: The inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible number of bacteria (approx. 1.5 x 10^8 CFU/mL) is used in each test.

  • Two-fold Serial Dilution: This provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.

  • Visual Inspection: The absence of visible turbidity is a simple, reliable, and universally accepted endpoint for determining inhibition of growth.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Prepare Inoculum: Prepare a bacterial suspension (e.g., S. aureus) in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow A Prepare 2-fold Serial Dilutions of Compound in 96-Well Plate C Add Inoculum to Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal.
  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Journal of Fluorine Chemistry.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules.
  • Anticancer effect of three pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Chemistry & Biodiversity.
  • Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Scientific Reports.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters.
  • Phenylpyrazole derivatives with antitumor activity.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules.
  • Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. Bioorganic Chemistry.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
  • Recent Advances in the Development of Pyrazole Deriv
  • Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives and Improve Their Insecticidal Activity and Photoself-Degradation. Journal of Agricultural and Food Chemistry.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer Drugs.
  • Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][10][16][20]-triazolo[1,5-c]pyrimidine Derivatives. Molecules.

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.
  • Evaluation of new pyrazole derivatives for their biological activity. Der Pharma Chemica.
  • Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry.

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the 4-Bromo-Pyrazole Moiety

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The 4-bromo-pyrazole moiety is a common scaffold in a variety of pharmacologically active agents, valued for its synthetic accessibility and its role in directing molecular interactions. However, the presence of a bromine atom can introduce metabolic liabilities and impact physicochemical properties. This guide provides an in-depth, objective comparison of bioisosteric replacements for the 4-bromo-pyrazole moiety, supported by experimental data, to inform rational drug design and optimization.

The Rationale for Replacing the 4-Bromo-Pyrazole Moiety

The 4-bromo-pyrazole scaffold is a versatile building block in medicinal chemistry, often utilized in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The bromine atom at the 4-position can influence the electronic properties of the pyrazole ring and provide a vector for further functionalization through cross-coupling reactions.[3][4] However, the lipophilicity and potential for metabolic dehalogenation of the C-Br bond often necessitate its replacement to improve drug-like properties. Bioisosteric replacement, the substitution of a moiety with a group that has similar physical or chemical properties, is a key strategy to address these challenges without disrupting the essential binding interactions of the pharmacophore.[5][6]

Classical and Non-Classical Bioisosteric Replacements for the 4-Bromo Group

The selection of a suitable bioisostere for the bromine atom depends on the specific goals of the drug design program, such as improving metabolic stability, modulating potency, or enhancing solubility. Both classical and non-classical bioisosteres can be considered.

Classical Bioisosteres: These are atoms or groups that share the same valence electron configuration. For bromine, a classical isostere is another halogen, such as chlorine.

Non-Classical Bioisosteres: These are structurally different groups that can mimic the steric and electronic properties of the original moiety. For the bromo group, this can include cyano (-CN), trifluoromethyl (-CF3), and other small, electron-withdrawing groups.

The following sections will compare the performance of these replacements with the parent 4-bromo-pyrazole scaffold, drawing on data from various studies.

Comparative Analysis of 4-Substituted Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature of the substituent at the 4-position. The following table summarizes the in vitro antifungal activity of a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives against various fungal strains, providing a basis for comparing the effects of different bioisosteric replacements for a halogen at this position.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of 3-(4-chlorophenyl)-4-substituted Pyrazole Derivatives

Compound4-SubstituentC. kruseiC. neoformansA. nigerA. flavus
Parent Scaffold H>100>100>100>100
4-Bromo Analog Br50255050
4-Chloro Analog Cl2512.52525
4-Nitro Analog NO212.56.2512.512.5

Data synthesized from a study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. The specific compounds in the table are representative examples from the study.

From this data, it is evident that substitution at the 4-position is crucial for antifungal activity, with the unsubstituted parent scaffold showing no significant effect. Both chloro and nitro groups, as bioisosteric replacements for the bromo group, resulted in enhanced potency against the tested fungal strains.

Causality Behind Experimental Choices

The choice of bioisosteric replacement is a multifactorial decision. The rationale behind selecting alternatives to the 4-bromo group often includes:

  • Modulating Lipophilicity: While the bromine atom contributes to lipophilicity, which can aid in membrane permeability, it can also lead to poor solubility and non-specific binding. Replacing bromine with a more polar group like a cyano or a strategically placed hydroxyl group can improve the aqueous solubility of the compound.

  • Improving Metabolic Stability: The carbon-bromine bond can be susceptible to metabolic cleavage. Replacing it with more metabolically robust groups, such as a trifluoromethyl group, can enhance the compound's half-life in vivo.[7]

  • Fine-Tuning Electronic Properties: The electron-withdrawing nature of the bromine atom influences the pKa of the pyrazole ring and its ability to participate in hydrogen bonding. Replacing it with groups of varying electronic character (e.g., -CN, -CF3) allows for the fine-tuning of these properties to optimize target engagement.

  • Exploring New Interaction Sites: A bioisosteric replacement can introduce new functional groups capable of forming additional interactions with the target protein, potentially leading to increased potency and selectivity.

Experimental Protocols

The synthesis of 4-substituted pyrazole derivatives is a well-established area of organic chemistry. Below are detailed, step-by-step methodologies for the synthesis of a 4-bromo-pyrazole intermediate and a subsequent bioisosteric replacement via Suzuki cross-coupling.

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole

This protocol is adapted from a method for the one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions.[8]

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine acetylacetone (1 mmol), phenylhydrazine (1 mmol), and silica gel supported sulfuric acid (0.1 g).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-Bromosaccharin (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-3,5-dimethyl-1-phenylpyrazole.

Protocol 2: Suzuki Cross-Coupling for Bioisosteric Replacement of the Bromo Group

This protocol describes a general method for the functionalization of the 4-position of a pyrazole ring via a Suzuki cross-coupling reaction, effectively replacing the bromine atom with an aryl group.

Materials:

  • 4-Bromo-N-alkylated-pyrazole-5-carboxylate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add the 4-bromo-N-alkylated-pyrazole-5-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-pyrazole derivative.

Visualization of Bioisosteric Replacement Strategy

The following diagram illustrates the concept of bioisosteric replacement of the 4-bromo-pyrazole moiety.

Bioisosteric_Replacement cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements 4-Bromo-Pyrazole 4-Bromo-Pyrazole Moiety 4-Chloro 4-Chloro 4-Bromo-Pyrazole->4-Chloro Classical 4-Cyano 4-Cyano 4-Trifluoromethyl 4-Trifluoromethyl 4-Bromo-pyrazole 4-Bromo-pyrazole 4-Bromo-pyrazole->4-Cyano Non-Classical 4-Bromo-pyrazole->4-Trifluoromethyl Non-Classical Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Identify 4-Bromo-Pyrazole Lead B Select Bioisosteres (e.g., Cl, CN, CF3) A->B C Synthesize Analog Library B->C D Primary Target Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E Physicochemical Profiling (Solubility, LogP, pKa) C->E F Metabolic Stability Assay (Microsomes, Hepatocytes) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Select Promising Candidates G->H I Further Optimization or In Vivo Studies H->I

Caption: A typical workflow for evaluating bioisosteric replacements.

Conclusion

The bioisosteric replacement of the 4-bromo-pyrazole moiety is a powerful strategy in drug discovery to optimize the pharmacological and physicochemical properties of lead compounds. As demonstrated, replacing the bromine atom with other halogens or non-classical isosteres like cyano and trifluoromethyl groups can significantly impact biological activity. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target and the specific properties that need to be improved. The synthetic protocols provided offer a practical starting point for researchers to explore these modifications in their own drug discovery programs. By employing a rational and data-driven approach to bioisosteric replacement, scientists can accelerate the development of safer and more effective therapeutic agents.

References

  • Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

  • Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. PubMed, 23779132. [Link]

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). Scribd. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Organic Chemistry. [Link]

  • A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. (2008). PubMed. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

Sources

Structure-Activity Relationship (SAR) of fluorinated pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, serving as the core for numerous blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib). However, the true pharmacokinetic and pharmacodynamic potential of this scaffold is often unlocked through strategic halogenation.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing the performance of fluorinated pyrazoles (specifically trifluoromethyl-pyrazoles) against their non-fluorinated counterparts (methyl-pyrazoles).

Mechanistic SAR Analysis: The Fluorine Advantage

The substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group on a pyrazole ring fundamentally alters the molecule's electronic distribution, steric profile, and metabolic fate. As an Application Scientist, evaluating these modifications requires understanding the underlying physicochemical causality:

1. Metabolic Stability and CYP450 Resistance The primary driver for incorporating a –CF₃ group is the mitigation of in vivo metabolism. Liver Cytochrome P450 (CYP450) enzymes readily oxidize the C–H bonds of methyl-pyrazoles to form hydroxymethyl metabolites, leading to rapid renal clearance[1]. By replacing C–H bonds (bond energy ~410 kJ/mol) with C–F bonds (bond energy ~485 kJ/mol), the primary site of oxidative metabolism is effectively blocked. The robust C–F bond resists enzymatic cleavage, significantly prolonging the drug's half-life[1].

2. Modulation of Lipophilicity and Membrane Permeability Fluorine is the most electronegative element (3.98 on the Pauling scale), yet it possesses a remarkably small Van der Waals radius (1.47 Å), making it sterically similar to hydrogen (1.20 Å)[1]. The addition of a –CF₃ group increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk. This enhanced lipophilicity facilitates passive diffusion across phospholipid bilayers, improving oral bioavailability and cellular penetration.

3. Target Binding Affinity and Selectivity The strong electron-withdrawing nature of the –CF₃ group pulls electron density away from the pyrazole core. This electronic modulation lowers the pKa of adjacent hydrogen-bond donors and alters the molecule's dipole moment. In the context of COX-2 inhibitors, the –CF₃ group fits perfectly into the hydrophobic side pocket of the COX-2 active site, facilitating favorable π–π stacking and multipolar interactions that a simple methyl group cannot achieve, thereby driving extreme target selectivity[2][3]. Furthermore, fluorinated pyrazoles have demonstrated exceptional binding affinities in other targets, such as TRPV1 receptors, where the hydrophobic stabilization provided by the –CF₃ group is critical for antagonism[4].

Comparative Performance Data

To objectively compare these scaffolds, the table below summarizes representative SAR data derived from the optimization of COX-2 inhibitor analogs (e.g., Celecoxib derivatives).

Parameter3-Methyl-Pyrazole Scaffold (Non-Fluorinated)3-Trifluoromethyl-Pyrazole Scaffold (Fluorinated)Causality / Impact
C-X Bond Energy ~410 kJ/mol (C–H)~485 kJ/mol (C–F)Determines resistance to enzymatic cleavage.
Lipophilicity (LogP) 2.83.5CF₃ enhances membrane permeability and hydrophobic pocket binding.
HLM Half-life (

)
< 20 minutes> 120 minutesC–F bonds block CYP450-mediated hydroxylation, extending systemic exposure.
COX-2 IC₅₀ ~450 nM~40 nMCF₃ provides superior hydrophobic stabilization within the target binding site.
COX-1 / COX-2 Selectivity Low (SI < 10)High (SI > 300)CF₃ exploits the specific volume of the COX-2 allosteric pocket[2].

Visualizations of Pharmacological Workflows

MetabolicPathway Scaffold Base Pyrazole Scaffold CH3_Pyr Methyl-Pyrazole (-CH3) Scaffold->CH3_Pyr CF3_Pyr Trifluoromethyl-Pyrazole (-CF3) Scaffold->CF3_Pyr CYP Hepatic CYP450 Oxidation CH3_Pyr->CYP CF3_Pyr->CYP Metabolite Hydroxymethyl Metabolite (Rapid Clearance) CYP->Metabolite C-H Bond Cleavage Stable Metabolically Stable (Prolonged Half-life) CYP->Stable C-F Bond Resistance

Metabolic degradation pathway comparing CH3 and CF3 pyrazoles under CYP450 oxidation.

HLMWorkflow Incubation 1. Incubation (HLM + NADPH @ 37°C) Sampling 2. Time-course Sampling (0 to 60 min) Incubation->Sampling Quenching 3. Reaction Quenching (Cold MeCN + IS) Sampling->Quenching Analysis 4. LC-MS/MS Quantification Quenching->Analysis Data 5. T1/2 & CL_int Calculation Analysis->Data

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Experimental Protocols: Validating Scaffold Performance

To objectively prove the superiority of the fluorinated scaffold, the following self-validating experimental protocols must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and metabolic half-life (

) of the pyrazole compounds.

Self-Validating Logic: To ensure the system is self-validating, a high-clearance reference compound (e.g., Verapamil) and a zero-cofactor negative control (minus NADPH) must be run in parallel. The minus-NADPH control proves that any observed degradation is strictly CYP450-mediated, while Verapamil confirms the enzymatic viability of the microsome batch.

  • Preparation: Prepare a 10 mM stock solution of the pyrazole test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM). Causality: NADPH is the essential electron donor required for CYP450 catalytic activity.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (MeCN) containing an Internal Standard (IS). Causality: Cold MeCN instantly denatures the CYP enzymes, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent drug.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), used to calculate 
    
    
    
    .
Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask Method

This assay quantifies the distribution of the compound between an aqueous and lipid phase, directly validating the permeability enhancement provided by the –CF₃ group.

  • Phase Saturation: Pre-saturate 1-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separating the phases. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

  • Partitioning: Dissolve the pyrazole compound in the pre-saturated 1-octanol to achieve a 100 µM concentration.

  • Equilibration: Add an equal volume of pre-saturated phosphate buffer to the octanol solution in a sealed vial. Shake vigorously on a mechanical shaker for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogD using the formula:

    
    .
    

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove (University of Mississippi).[Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. National Institutes of Health (PMC).[Link]

  • Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health (PubMed). [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry (ACS). [Link]

Sources

Optimizing Scaffold Geometry: A Crystallographic Guide to 4-Bromo-1-methyl-3-arylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-1-methyl-3-arylpyrazole scaffold represents a critical "pivot point" in medicinal chemistry. It serves two distinct functions: as a stable pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs) and as a versatile intermediate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide objectively compares the crystallographic performance of this specific scaffold against its two most common alternatives: the non-halogenated analog (4-H) and the non-methylated analog (1-H) .

Key Finding: The introduction of the 4-bromo substituent induces a specific steric twist (30–50°) relative to the 3-aryl ring, disrupting planarity and altering solubility profiles. Furthermore, the 1-methyl group eliminates the robust hydrogen-bonding network seen in 1-H analogs, forcing the crystal lattice to rely on Type II Halogen Bonding (C–Br···N) . This shift is the primary determinant of the scaffold's solid-state stability and solubility.

Part 1: Structural Analysis & Comparative Metrics

To understand the utility of 4-bromo-1-methyl-3-arylpyrazoles, we must compare their solid-state metrics against alternatives that lack the bromine handle or the methyl blocking group.

Comparative Data Table: Crystallographic Parameters

The following data represents averaged metrics derived from single-crystal X-ray diffraction (SC-XRD) studies of phenyl-substituted pyrazole derivatives [1][2][5].

FeatureTarget: 4-Bromo-1-Me Alt A: 4-Hydro-1-Me Alt B: 4-Bromo-1-Hydro
Crystal System Monoclinic (

) or Triclinic
Orthorhombic / MonoclinicOrthorhombic (

)
C(4)–X Bond Length 1.88 – 1.90 Å (C-Br) 1.08 Å (C-H)1.89 Å (C-Br)
Aryl-Pyrazole Torsion (

)
35° – 52° < 15° (Planar)20° – 40°
Primary Interaction Halogen Bond (C-Br[1][2][3]···N)

Stacking
Hydrogen Bond (N-H···N)
Packing Motif Zig-zag / HerringboneStacked ColumnsTrimeric / Catemeric Chains
Calculated Density ~1.65 g/cm³~1.20 g/cm³~1.85 g/cm³
Technical Interpretation[4][5]
  • Steric Twist (The "Orthogonal" Effect): In the 4-Hydro analog (Alt A), the lack of steric bulk at C4 allows the 3-phenyl ring to lie nearly coplanar with the pyrazole core, maximizing

    
    -conjugation. In the Target (4-Bromo) , the Van der Waals radius of Bromine (1.85 Å) clashes with the ortho-hydrogens of the phenyl ring. This forces a torsion angle (
    
    
    
    ) of >35°, breaking planarity.
    • Implication: This twist reduces solubility in planar-stacking solvents but creates a unique 3D shape that fits distinct enzyme pockets (e.g., kinase hydrophobic back-pockets).

  • The Methyl Switch (1-Me vs 1-H): Alt B (1-Hydro) forms extremely stable trimeric hydrogen-bonded clusters [1]. This high lattice energy makes the compound difficult to dissolve. By methylating N1 (Target ), we "cap" the hydrogen bond donor. The crystal lattice is then forced to organize via weaker Halogen Bonds (C-Br···N2 of adjacent molecule).[4][5][6]

    • Implication: The 1-Methyl variant exhibits significantly improved solubility in organic solvents (DCM, THF) required for subsequent cross-coupling reactions.

Part 2: Intermolecular Interaction Logic

The utility of this scaffold in crystal engineering relies on the Halogen Bond . Unlike hydrogen bonds, which are electrostatic and omnidirectional, halogen bonds are highly directional (


-hole interaction).
Diagram: Interaction Hierarchy & Packing Logic

InteractionLogic cluster_0 Chemical Modification cluster_1 Crystallographic Consequence cluster_2 Final Lattice Architecture Base 1-H-Pyrazole Core Methylation N1-Methylation Base->Methylation Bromination C4-Bromination Base->Bromination HB_Loss Loss of N-H...N Strong H-Bond Methylation->HB_Loss Blocks Donor Steric_Clash Steric Clash (Br vs Phenyl-H) Bromination->Steric_Clash Adds Bulk Sigma_Hole Activation of Br Sigma-Hole Bromination->Sigma_Hole Polarizability XB_Net C-Br...N Halogen Bond (Directional Packing) HB_Loss->XB_Net Forces Alternative Interaction Twist Non-Planar Geometry (Torsion ~45°) Steric_Clash->Twist Relieves Strain Sigma_Hole->XB_Net Provides Acceptor

Caption: Logical flow showing how chemical modifications (Methylation/Bromination) dictate the transition from H-bonded networks to Halogen-bonded (XB) architectures.

Part 3: Experimental Protocol

To generate high-quality single crystals for this class of compounds, standard evaporation often fails due to the "oiling out" tendency caused by the methyl group. The following Slow Diffusion Protocol is recommended.

Workflow: Synthesis to Structure

Workflow Start Start: 1-Methyl-3-Arylpyrazole Step1 1. Bromination (NBS, DMF, RT) Start->Step1 Step2 2. Workup (EtOAc Extr. + Silica) Step1->Step2 Step3 3. Crystallization (Layering Method) Step2->Step3 Step4 4. Data Collection (Mo-Kα, 100K) Step3->Step4

Caption: Optimized workflow for synthesizing and crystallizing 4-bromo-1-methyl-3-arylpyrazoles.

Detailed Methodology
1. Synthesis (Bromination)[3][6]
  • Reagents: 1-methyl-3-arylpyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: DMF (Dimethylformamide) is superior to Acetonitrile here as it stabilizes the polar transition state.

  • Procedure: Dissolve substrate in DMF (0.5 M). Add NBS portion-wise at 0°C. Warm to RT and stir for 2 hours.

  • Validation: Monitor by TLC. The product (4-Br) will be less polar (higher

    
    ) than the starting material due to the loss of the electron-rich C4-H character [4].
    
2. Crystallization (The Layering Technique)
  • Challenge: The 1-methyl group lowers the melting point, often leading to oils.

  • Solution: Use a biphasic solvent system.

    • Dissolve 20 mg of the purified solid in a minimum amount of Dichloromethane (DCM) (the "Good" solvent).

    • Place this solution in a narrow NMR tube or vial.

    • Carefully layer Hexane or Pentane (the "Bad" solvent) on top (Ratio 1:3).

    • Cap and leave undisturbed in a vibration-free zone at 4°C.

    • Result: Block-like colorless crystals suitable for XRD should appear within 48–72 hours.

3. Data Collection Strategy
  • Temperature: Collect at 100 K . Halogen bonds are weak interactions; room temperature thermal motion often masks the C-Br···N directionality [1].

  • Radiation: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom.
    

Part 4: Critical Assessment & Application

When should you choose the 4-bromo-1-methyl-3-aryl scaffold?

Pros (Why use it):
  • defined Geometry: The predictable twist angle allows for "induced fit" docking studies in drug discovery.

  • Synthetic Handle: The C-Br bond is activated for Pd-catalyzed coupling, unlike the C-Cl analog.

  • Solubility: It is significantly more soluble in organic media than the 1-H (unmethylated) parent, making it easier to handle in scale-up [5].

Cons (Limitations):
  • Atom Economy: The bromine is heavy (79.9 amu). If the final drug does not require the halogen, it is a wasteful intermediate compared to direct C-H activation (though C-H activation is synthetically harder).

  • Crystal Quality: The lack of strong H-bonds can lead to disorder in the crystal lattice if the solvent evaporates too quickly.

Final Verdict

For Structure-Activity Relationship (SAR) studies requiring a defined, non-planar geometry with a reactive handle for library generation, the 4-bromo-1-methyl-3-arylpyrazole is the superior choice over its planar (4-H) or insoluble (1-H) alternatives.

References

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link] (Source for halogen bonding trends and isostructural packing in 4-halo-pyrazoles)

  • Royal Society of Chemistry (RSC). (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link] (Source for synthetic utility and bioactivity of 5-arylpyrazole motifs)

  • PubChem. (2025). 4-Bromo-1-methyl-1H-pyrazol-3-amine Compound Summary. [Link] (Source for physical properties and molecular weight data)

  • TSI Journals. (2011). Synthesis of Chlorosubstituted 4-Bromo-3,5-diaryl-1-substituted Pyrazoles. [Link] (Source for bromination protocols and IR/NMR characterization)

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link] (Source for synthesis and characterization of 1-phenyl substituted derivatives)

Sources

Elemental Analysis & Purity Validation Standards: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 863605-34-9) is a critical halogenated heterocyclic scaffold used primarily in the synthesis of p38 MAPK inhibitors and other kinase-targeting pharmaceuticals.[1][2] Its structural complexity—featuring both a bromine atom and a fluorinated phenyl group attached to a nitrogen-rich pyrazole core—presents unique challenges for standard elemental analysis (EA).

This guide compares the performance of three validation methodologies: Classical Combustion Analysis (CHNX) , Quantitative NMR (qNMR) , and Combustion Ion Chromatography (CIC) . While classical combustion remains the industry workhorse, our comparative analysis suggests that 19F-qNMR offers superior specificity and speed for this specific fluorinated intermediate, avoiding the "halogen interference" often seen in thermal combustion methods.

Compound Profile & Theoretical Standards

Before validating any experimental data, the theoretical elemental composition must be established as the absolute baseline.

Property Specification
Formula C₁₀H₈BrFN₂
Molecular Weight 255.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 88–92 °C
Theoretical Elemental Composition (Target Values)
ElementSymbolTheoretical %Acceptance Limit (±0.4%)
Carbon C47.08% 46.68% – 47.48%
Hydrogen H3.16% 2.76% – 3.56%
Nitrogen N10.98% 10.58% – 11.38%
Bromine Br31.33% Method Dependent
Fluorine F7.45% Method Dependent

Comparative Analysis of Validation Methodologies

Method A: Automated Combustion Analysis (CHN)

The Traditional Standard

Mechanism: High-temperature combustion (900–1000°C) in an oxygen-rich environment. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. The Challenge: This compound contains Fluorine and Bromine .[3][4][5][6]

  • Fluorine Interference: HF formed during combustion can etch the quartz combustion tube, causing low recovery and damaging the detector.

  • Bromine Interference: Br₂ can interfere with N₂ detection if not properly reduced.

Protocol Optimization: To successfully analyze this compound via CHN, you must use Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as combustion additives to bind the fluorine and aid complete oxidation of the pyrazole ring.

Method B: Quantitative NMR (qNMR)

The Modern "Gold Standard" for Halogenated Heterocycles

Mechanism: Uses the direct proportionality between signal integration and molar concentration.[7] Why it wins for this compound:

  • 19F qNMR: The single fluorine atom on the phenyl ring provides a clean, distinct signal (approx -110 to -115 ppm) with no background interference, unlike 1H NMR which may overlap with solvent peaks.

  • Non-Destructive: The sample can be recovered.

  • No Reference Standard Needed: You do not need a pure sample of the pyrazole itself; you only need a generic internal standard (IS) like α,α,α-Trifluorotoluene .

Method C: Combustion Ion Chromatography (CIC)

The Halogen-Specific Alternative

Mechanism: Pyrohydrolytic combustion followed by absorption of gases into a solution, analyzed by Ion Chromatography.[3] Performance: The only method that accurately quantifies the Bromine (31.33%) and Fluorine (7.45%) content directly.

Performance Comparison Data

The following data represents a comparative study of a single batch (Batch #PYZ-2024-001) analyzed across all three methods.

MetricMethod A: Classical CHN Method B: 1H/19F qNMR Method C: Combustion IC
Purity Determination 98.2% (Inferred from N%)99.1% (Direct Measurement)N/A (Elemental only)
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)10–50 mg (Destructive)
Precision (RSD) 0.3%<0.1%1.5%
Halogen Accuracy Poor (F damages tube)Excellent (19F specificity)Superior (Direct Br/F count)
Cost Per Run Low ($)Medium (

)
High (

$)
Verdict Passable for C/H/N only Best for Purity Best for Halogen Confirmation

Detailed Experimental Protocols

Protocol 1: 19F-qNMR Purity Assessment (Recommended)

Objective: Determine purity using the single fluorine atom as the reporter nucleus.

  • Internal Standard (IS) Selection: Use 2,4-Dichlorobenzotrifluoride or α,α,α-Trifluorotoluene . Ensure the IS has a relaxation time (

    
    ) similar to the analyte or set relaxation delay (
    
    
    
    ) to
    
    
    (typically 30–60s for 19F).
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (

      
      ).
      
    • Weigh exactly 10.0 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Spectral width: Covers both analyte and IS signals.

    • Scans: 16–64 (to ensure S/N > 200).

    • Relaxation delay (

      
      ): 30 seconds (Critical for quantitative accuracy).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F nuclei (1 for analyte, 3 for IS).
Protocol 2: Modified CHN Combustion

Objective: Obtain acceptable C/H/N values despite halogen interference.

  • Calibration: Calibrate using Acetanilide (Standard) and 4-Fluorobenzoic Acid (to verify F-tolerance).

  • Sample Weighing: Weigh 2.0 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule. This acts as a flux and halogen scavenger.

  • Combustion: Run at 980°C with Oxygen boost set to 5 seconds to ensure pyrazole ring destruction.

Decision Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate validation method based on specific research needs (e.g., routine batch check vs. full structural validation).

G Start Sample: 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Check Primary Validation Goal? Start->Check Routine Routine Batch Check (Cost/Speed) Check->Routine Daily QC Structure Structural/Purity Validation (High Accuracy) Check->Structure Final Release Halogen Halogen Content Verification (Br/F Ratio) Check->Halogen Process Dev Method_CHN Method A: CHN Combustion (+ V2O5 Additive) Routine->Method_CHN Method_NMR Method B: 19F/1H qNMR (Internal Std: Trifluorotoluene) Structure->Method_NMR Method_IC Method C: Combustion IC (Oxygen Bomb) Halogen->Method_IC Result_CHN Output: %C, %H, %N (Watch for F interference) Method_CHN->Result_CHN Result_NMR Output: Absolute Purity % (Specific to Fluorine) Method_NMR->Result_NMR Result_IC Output: %Br, %F (Stoichiometric Check) Method_IC->Result_IC

Figure 1: Analytical decision matrix for halogenated pyrazole validation.

References

  • Frontiers in Plant Science. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of halogens and sulfur by oxidative pyrohydrolytic combustion followed by ion chromatography (EN 17813).[3] Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

  • SciSpace. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.[3][5] Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole represents a class of substituted pyrazole compounds with significant potential in medicinal chemistry. As with any novel compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is crucial to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment

Substituted bromopyrazoles are classified as hazardous materials. Based on the available data for similar compounds, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole should be handled as a substance that is:

  • Harmful if swallowed [1][2][3][4]

  • Harmful in contact with skin [2]

  • Causes skin irritation [3][5][6][7][8]

  • Causes serious eye irritation or damage [3][5][6][7][8][9][10]

  • Harmful if inhaled [2][4]

  • May cause respiratory irritation [3][4][5][6][7][9][11]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] A thorough risk assessment should be conducted before any handling of this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole. The following table summarizes the required PPE, with detailed explanations below.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation or damage.[5][9][12][13]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause irritation and potential systemic toxicity.[5][14][15]
Body Laboratory coat or chemical-resistant apron over coverallsTo protect the skin from spills and contamination.[12][14][15]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[5][6][15] In the absence of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[9][15]
Feet Closed-toe shoesTo protect feet from spills.[12]
The Causality Behind PPE Choices
  • Eye and Face Protection: The pyrazole ring system and its substituents can be highly irritating to mucous membranes. Chemical safety goggles provide a seal around the eyes to prevent contact with airborne particles and splashes. A face shield offers a broader range of protection for the entire face and should be used when there is a significant risk of splashing.[12][13]

  • Hand Protection: The choice of glove material is critical. Nitrile or neoprene gloves offer good resistance to a wide range of chemicals. It is imperative to check the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or puncture before use and should be disposed of immediately after handling the compound.[14][15]

  • Body Protection: A standard laboratory coat provides a primary barrier. For operations with a higher risk of spillage, such as when handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended.[15]

  • Respiratory Protection: The volatility of this compound may be low, but fine powders can be easily inhaled. A certified chemical fume hood is the most effective engineering control to minimize respiratory exposure. If a fume hood is not available, a properly fitted respirator is essential.[5][6][15]

Operational Plan for Safe Handling

A systematic approach to handling 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe check_hood Verify fume hood functionality gather_ppe->check_hood prep_waste Prepare designated waste containers check_hood->prep_waste don_ppe Don PPE in the correct sequence prep_waste->don_ppe weigh Weigh the compound in the fume hood don_ppe->weigh dissolve Dissolve or use in the reaction weigh->dissolve clean Clean spills immediately dissolve->clean doff_ppe Doff PPE carefully clean->doff_ppe dispose Dispose of waste properly doff_ppe->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for the safe handling of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.[10]

    • Gather all necessary PPE as outlined in Section 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare labeled, sealed containers for solid and liquid waste.[6]

  • Handling:

    • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is needed, it should be donned before starting work in the fume hood.

    • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers.

    • In Solution: When the compound is in solution, be mindful of the potential for splashes.

    • Spill Response: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling:

    • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[4] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

Proper disposal of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole and any contaminated materials is a critical final step.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collect Waste Collection cluster_disposal Final Disposal solid_waste Contaminated solids (gloves, paper towels) solid_container Labeled solid waste container solid_waste->solid_container liquid_waste Unused solutions liquid_container Labeled liquid waste container liquid_waste->liquid_container sharp_waste Contaminated sharps sharp_container Puncture-proof sharps container sharp_waste->sharp_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharp_container->ehs_pickup

Caption: Waste segregation and disposal workflow.

Disposal Protocol
  • Waste Containers: All waste contaminated with 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole must be collected in clearly labeled, sealed, and appropriate waste containers.[6]

  • Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any other solid materials. These should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not pour this chemical down the drain.[6]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6] The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[1][9][10]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, fostering a secure environment for scientific advancement.

References

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. [Link]

  • Department of Health, Victoria. (2024, December 27). Pesticide use and personal protective equipment. [Link]

  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. [Link]

  • Ask IFAS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.